Rosiglitazone hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302543-62-0 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rosiglitazone Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rosiglitazone hydrochloride, a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It delves into its mechanism of action, key quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.
Core Mechanism of Action
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent and highly selective agonist for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] The primary mechanism of action involves binding to and activating PPARγ.[4] Upon activation, PPARγ forms a heterodimeric complex with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
This transcriptional regulation leads to an increase in the expression of genes involved in insulin signaling and glucose metabolism, most notably the glucose transporter type 4 (GLUT4).[4][7] The upregulation of GLUT4 in adipose tissue and skeletal muscle enhances glucose uptake from the bloodstream, thereby improving insulin sensitivity.[7][8] Rosiglitazone's therapeutic effects in type 2 diabetes are primarily attributed to this enhancement of insulin sensitivity rather than stimulation of insulin secretion.[4]
Beyond its effects on glucose metabolism, PPARγ activation by rosiglitazone also influences adipocyte differentiation, fatty acid metabolism, and inflammation.[8][9][10] It promotes the storage of fatty acids in fat cells, which can reduce lipotoxicity, and has been shown to have anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB and AP-1.[3][9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a quick reference for its binding affinity, potency, and pharmacokinetic profile.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell/System | Reference |
| EC50 | 60 nM | --- | [10] |
| Kd | 40 nM | --- | [10][11] |
| IC50 | 12 nM | Rat Adipocytes | [12][13] |
| IC50 | 4 nM | 3T3-L1 Adipocytes | [12][13] |
| IC50 | 9 nM | Human Adipocytes | [12][13] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Notes | Reference |
| Bioavailability | ~99% | Oral administration | [1][2][7][14][15] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | --- | [1][2][14] |
| Protein Binding | >99.8% | Primarily to albumin | [4][7] |
| Elimination Half-life | 3-4 hours | --- | [1][14] |
| Metabolism | Hepatic | Primarily by CYP2C8, minorly by CYP2C9 | [4][14] |
| Excretion | Urine (64%), Feces (22%) | --- | [7][14] |
Table 3: Clinical Efficacy from a Select Study
| Study | Intervention | Primary Endpoint | Result | Reference |
| Randomized Trial in Insulin-Treated T2D | Rosiglitazone (8 mg/day) + Insulin vs. Placebo + Insulin | Change in HbA1c from baseline at 26 weeks | -1.2% mean reduction in HbA1c (p < 0.0001) | [16] |
Key Signaling Pathways
Rosiglitazone's effects are mediated through a complex network of signaling pathways. The core pathway involves the direct activation of PPARγ, but crosstalk with other signaling cascades is also crucial.
Canonical PPARγ Signaling Pathway
The primary pathway is initiated by the binding of rosiglitazone to the ligand-binding domain of PPARγ. This induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then heterodimerizes with RXR, and this complex translocates to the nucleus to regulate gene expression.
Figure 1: Canonical PPARγ signaling pathway activated by rosiglitazone.
Crosstalk with GPR40 Signaling
Recent studies have indicated that some of rosiglitazone's effects, particularly in endothelial cells, may be modulated through G protein-coupled receptor 40 (GPR40).[17] Activation of GPR40 by rosiglitazone can lead to the phosphorylation of p38 MAPK, which in turn can enhance PPARγ-dependent transcription by promoting the recruitment of coactivators like PGC-1α and p300.[17]
Figure 2: Crosstalk between GPR40 and PPARγ signaling pathways.
Detailed Experimental Protocols
This section outlines methodologies for key experiments frequently cited in rosiglitazone research.
In Vitro PPARγ Activation Assay (Reporter Gene Assay)
Objective: To quantify the ability of rosiglitazone to activate PPARγ-mediated gene transcription.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK 293T) cells or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for human PPARγ.
-
An expression vector for RXRα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing varying concentrations of rosiglitazone or a vehicle control.
-
Lysis and Assay: After a 24-48 hour incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are then generated to determine the EC50 value.[18]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the binding of the PPARγ/RXRα heterodimer to a PPRE DNA sequence in response to rosiglitazone.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., bovine renal tubular epithelial cells) treated with rosiglitazone or a vehicle control.[19]
-
Probe Labeling: A double-stranded oligonucleotide probe containing a consensus PPRE sequence is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a chemiluminescent substrate (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.
-
Specificity Control: To confirm the specificity of the binding, competition assays are performed by adding an excess of unlabeled PPRE probe (specific competitor) or a non-specific oligonucleotide sequence to the binding reaction. Supershift assays can also be performed by adding antibodies specific to PPARγ or RXRα to identify the components of the protein-DNA complex.[19]
In Vivo Murine Model of Atherosclerosis
Objective: To evaluate the effect of rosiglitazone on the development of atherosclerosis in a diabetic mouse model.
Methodology:
-
Animal Model: Male apolipoprotein E (apoE)-deficient mice are used, which are prone to developing atherosclerosis.
-
Diabetes Induction: Diabetes is induced in a subset of mice by intraperitoneal injections of a low dose of streptozotocin (STZ).
-
Treatment Groups: The mice are randomly divided into four groups: non-diabetic control, non-diabetic treated with rosiglitazone, diabetic control, and diabetic treated with rosiglitazone.
-
Drug Administration: Rosiglitazone is administered daily by oral gavage.
-
Monitoring: Blood glucose and lipid levels are monitored throughout the study.
-
Atherosclerotic Plaque Analysis: After a defined treatment period, the mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaque formation is quantified by staining the aortas with Oil Red O and analyzing the stained area using image analysis software.[20]
Therapeutic and Adverse Effect Relationships
While rosiglitazone is effective in improving glycemic control, its use has been associated with certain adverse effects. Understanding the relationship between its mechanism of action and these effects is crucial for risk-benefit assessment.
Figure 3: Relationship between PPARγ activation and the therapeutic and adverse effects of rosiglitazone.
The insulin-sensitizing effects of rosiglitazone are a direct consequence of PPARγ activation leading to improved glucose homeostasis.[8] However, PPARγ is also expressed in other tissues, and its activation can lead to undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and congestive heart failure.[17][21] The RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) trial, for instance, showed a doubled risk of heart failure death or hospitalization in patients treated with rosiglitazone.[21] These adverse effects have significantly limited its clinical use.[17]
This guide provides a foundational understanding of this compound for research and development purposes. The detailed information on its mechanism, quantitative properties, and experimental evaluation should serve as a valuable resource for scientists in the field.
References
- 1. Rosiglitazone (Avandia) [ebmconsult.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Avandia (rosiglitazone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heart failure events with rosiglitazone in type 2 diabetes: data from the RECORD clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Rosiglitazone Hydrochloride
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, emerged as a potent insulin-sensitizing agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of Rosiglitazone hydrochloride. It details the mechanism of action, associated signaling pathways, and key experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables, and critical workflows are visualized using DOT language diagrams to offer a detailed resource for researchers, scientists, and drug development professionals.
Discovery and Development
Rosiglitazone (trade name Avandia) was synthesized in 1988 by scientists at SmithKline Beecham, which later became GlaxoSmithKline (GSK).[1] It was developed as a second-generation thiazolidinedione, following the development of earlier compounds in the class like ciglitazone and troglitazone.[1] The goal was to create a more potent and selective agonist for PPARγ to improve glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity.
After extensive preclinical and clinical evaluation, Rosiglitazone was first approved for medical use by the US Food and Drug Administration (FDA) in 1999 and subsequently by the European Medicines Agency (EMA) in 2000.[2] It was marketed as a standalone drug or in combination with other antidiabetic agents like metformin and glimepiride.[2][3]
Mechanism of Action: PPARγ Signaling Pathway
Rosiglitazone's therapeutic effects are primarily mediated through its high-affinity binding to and activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear transcription factor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, pancreatic beta cells, and macrophages.[2][4]
Upon activation by Rosiglitazone, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits co-activator proteins and modulates the transcription of numerous genes involved in:
-
Glucose Metabolism: Enhancing insulin sensitivity in peripheral tissues, leading to increased glucose uptake in muscle and adipose tissue and reduced glucose production (gluconeogenesis) in the liver.[4][6]
-
Lipid Metabolism: Regulating fatty acid uptake, storage, and adipocyte (fat cell) differentiation.[2][4]
-
Inflammation: Exhibiting anti-inflammatory effects, in part by reducing the levels of pro-inflammatory cytokines.[3][4]
Chemical Synthesis of this compound
The synthesis of Rosiglitazone involves a multi-step process, which has been outlined in various patents. A common synthetic route involves the coupling of an ethanolamine derivative with a fluorobenzaldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione and subsequent reduction. The final step involves the formation of the desired salt, such as the hydrochloride.
General Synthesis Workflow
The process can be logically broken down into four primary stages:
-
Formation of the Ether Linkage: Coupling of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde to create the key benzaldehyde intermediate.
-
Knoevenagel Condensation: Reaction of the benzaldehyde intermediate with 2,4-thiazolidinedione to form a benzylidene intermediate.
-
Reduction: Reduction of the exocyclic double bond of the benzylidene intermediate to yield the Rosiglitazone free base.
-
Salt Formation: Reaction of the Rosiglitazone free base with hydrochloric acid to produce this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from patent literature.[7][8]
Step 1: Preparation of 4-[2-(N-methyl-N-(2-pyridyl)amino) ethoxy] benzaldehyde
-
To a stirred solution of 2-(N-methyl-N-(2-pyridyl) amino) ethanol in a suitable aprotic polar solvent like dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at a controlled temperature.
-
After the evolution of hydrogen ceases, add 4-fluorobenzaldehyde to the reaction mixture.
-
Heat the mixture (e.g., to 80°C) and maintain for several hours (e.g., 16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude benzaldehyde intermediate, which may be purified by column chromatography.[7]
Step 2: Preparation of 5-(4-[2-(N-methyl-N-(2-pyridyl) aminoethoxy] benzylidene)-2,4-thiazolidinedione
-
Suspend the benzaldehyde intermediate from Step 1 and 2,4-thiazolidinedione in a solvent such as toluene or an alcohol (e.g., industrial spirit).[7]
-
Add a catalytic amount of a base, such as piperidine, along with acetic acid.[7]
-
Reflux the mixture for 5-6 hours, typically with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Cool the reaction mixture and isolate the solid product by filtration. Wash the solid with a suitable solvent (e.g., methanol, water) and dry under vacuum to yield the benzylidene derivative.[7]
Step 3: Preparation of Rosiglitazone (Free Base)
-
Dissolve the benzylidene derivative from Step 2 in a suitable solvent mixture (e.g., methanol).
-
Cool the solution (e.g., to 10°C) and slowly add a reducing agent. Sodium borohydride (NaBH₄) is commonly used.[7] A solution of NaBH₄ in water with a small amount of sodium hydroxide can be added over a period of 90 minutes.[7]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours).
-
Acidify the mixture carefully with an acid like glacial acetic acid to decompose the excess reducing agent.
-
The product, Rosiglitazone free base, will precipitate. Filter the solid, wash with water, and dry under vacuum.[7]
Step 4: Preparation of this compound
-
Dissolve the Rosiglitazone free base from Step 3 in a suitable organic solvent (e.g., acetone, ethanol).
-
Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) to the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain this compound.
Quantitative Data and Pharmacokinetics
Rosiglitazone exhibits predictable pharmacokinetic properties that are essential for its clinical efficacy. Key quantitative parameters are summarized below.
| Parameter | Value | Reference |
| Bioavailability | 99% | [3] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [3] |
| Plasma Protein Binding | 99.8% | [6] |
| Metabolism | Hepatic, primarily via CYP2C8 | [6] |
| Elimination | Metabolites excreted primarily in urine | [6] |
| Initial Recommended Dose | 4 mg/day (single or divided doses) | [6] |
| Maximum Recommended Dose | 8 mg/day | [6] |
Experimental Evaluation Protocols
The evaluation of Rosiglitazone and its metabolites involves various in vitro and in vivo experimental models.
In Vitro Metabolism Study Protocol
This protocol describes a method for studying the biotransformation of Rosiglitazone in a laboratory setting using liver microsomes.
A representative method for analyzing Rosiglitazone and its metabolites involves high-performance liquid chromatography (HPLC).[9]
-
Sample Preparation: Hollow-fiber liquid-phase microextraction can be used to isolate the drug and its metabolites (N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone) from the microsomal preparation.[9]
-
Chromatography: Separation is achieved using a C18 reverse-phase column.[9]
-
Mobile Phase: A typical mobile phase consists of an isocratic mixture of water, acetonitrile, and acetic acid (e.g., 85:15:0.5, v/v/v).[9]
-
Detection: UV detection is performed at a wavelength of 245 nm.[9]
Clinical Trial Protocol Example
The clinical efficacy and safety of Rosiglitazone were established through numerous randomized controlled trials. Below is a simplified workflow representing the design of a study comparing Rosiglitazone to other oral hypoglycemic agents.[10]
| Phase | Description |
| Screening | Patients with type 2 diabetes and suboptimal glycemic control (e.g., HbA1c ≥ 7.5%) are recruited. |
| Randomization | Eligible patients are randomly assigned to different treatment arms. For example: Arm A (Drug-naive): Rosiglitazone (4-8 mg/day) vs. Arm B (Drug-naive): Metformin (500-2000 mg/day). Or Arm C (On monotherapy): Add-on Rosiglitazone vs. Arm D (On monotherapy): Add-on another agent (e.g., glyburide). |
| Treatment | Patients are treated for a specified duration (e.g., 12 weeks). |
| Endpoint Analysis | The primary endpoint, such as the change in adiponectin levels, and secondary endpoints (changes in HbA1c, lipid levels, inflammatory markers) are measured and compared between groups. |
Conclusion
This compound is a significant molecule in the history of type 2 diabetes treatment. Its discovery provided a powerful tool for improving insulin sensitivity through a novel mechanism of action involving the selective activation of PPARγ. The synthesis of Rosiglitazone is a well-established multi-step chemical process that has been refined for large-scale production. Understanding the detailed discovery, synthesis, and experimental evaluation of Rosiglitazone provides valuable insights for the ongoing development of new and improved therapeutics for metabolic diseases.
References
- 1. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]
- 5. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]
- 8. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 9. Simultaneous determination of rosiglitazone and its metabolites in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, controlled trial of the effects of rosiglitazone on adipokines, and inflammatory and fibrinolytic markers in diabetic patients: study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosiglitazone hydrochloride's role in insulin sensitization
An In-depth Technical Guide to Rosiglitazone Hydrochloride's Role in Insulin Sensitization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its primary therapeutic effect is the enhancement of insulin sensitivity, making it a critical tool in the management of type 2 diabetes mellitus. This document provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological effects of rosiglitazone. Through a review of key experimental data and methodologies, this guide elucidates how rosiglitazone modulates gene expression, primarily in adipose tissue, to produce its systemic insulin-sensitizing effects. Quantitative data from binding assays, clinical trials, and gene expression studies are summarized, and core experimental protocols are detailed. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding of its complex mechanism of action.
Core Mechanism of Action: PPARγ Agonism
Rosiglitazone's mechanism of action is centered on its function as a high-affinity ligand for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] There are two primary protein isoforms, PPARγ1, which is expressed in numerous tissues, and PPARγ2, which is expressed almost exclusively in adipocytes.[3]
The activation of PPARγ by rosiglitazone initiates a cascade of transcriptional events:
-
Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus.[4][5] This binding induces a conformational change in the receptor.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4]
-
PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][5]
-
Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of coactivator proteins (such as MED1, p300, and CBP) and dismisses corepressor proteins.[6] This action initiates the transcription of a network of genes that collectively improve insulin sensitivity.[2][7]
Rosiglitazone's effects are dose-dependent and can take several weeks to reach their maximum therapeutic potential as they rely on changes in gene expression and subsequent protein synthesis.[7]
Physiological and Systemic Effects
While PPARγ is expressed in several tissues, the primary site of rosiglitazone's therapeutic action is adipose tissue. The drug remodels adipose tissue, leading to systemic improvements in insulin action in skeletal muscle and the liver.
A. Adipose Tissue Remodeling: Rosiglitazone induces profound changes in adipocyte gene expression and function:
-
Increased Lipid Storage: It upregulates genes involved in fatty acid uptake and triglyceride storage, such as CD36 and stearyl-CoA desaturase.[8] This promotes the sequestration of lipids into subcutaneous adipose tissue, thereby reducing the ectopic accumulation of fat in muscle and liver, which is a key contributor to insulin resistance.[9]
-
Enhanced Adipokine Secretion: Rosiglitazone significantly increases the expression and secretion of adiponectin, an insulin-sensitizing hormone.[10] It also decreases the expression of pro-inflammatory cytokines like IL-6 and resistin, which are known to cause insulin resistance.[8][10]
-
Adipocyte Differentiation: It promotes the differentiation of small, new, insulin-sensitive adipocytes from preadipocytes.[7][11]
B. Skeletal Muscle and Liver Sensitization: The effects on muscle and liver are largely secondary to the changes in adipose tissue:
-
Skeletal Muscle: Increased circulating adiponectin and reduced levels of free fatty acids and inflammatory cytokines enhance insulin signaling in skeletal muscle. This leads to improved glucose uptake, primarily through increased expression and translocation of the GLUT4 glucose transporter.[7][12] Rosiglitazone potentiates insulin-stimulated phosphorylation of insulin receptor substrate-1 (IRS-1) and IRS-2, subsequently activating the PI3K-Akt signaling pathway.[12]
-
Liver: By reducing the flow of free fatty acids to the liver and improving overall insulin sensitivity, rosiglitazone decreases hepatic glucose production (gluconeogenesis) and reduces liver fat content.[8][9]
Data Presentation
Table 1: Binding Affinity of Rosiglitazone for PPARγ
| Cell/System Type | IC₅₀ (nM) | Reference |
| Rat Adipocytes | 12 | [13] |
| 3T3-L1 Adipocytes (Mouse) | 4 | [13] |
| Human Adipocytes | 9 | [13] |
| Recombinant Human PPARγ | ~40 (Kd) | [14] |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is another measure of affinity.
Table 2: Clinical Efficacy of Rosiglitazone on Glycemic Control (26-Week Trials)
| Treatment Group | Mean Change in HbA1c (%) from Baseline | Reference |
| Rosiglitazone 4 mg once daily | -0.8 | [15][16] |
| Rosiglitazone 2 mg twice daily | -0.9 | [15][16] |
| Rosiglitazone 8 mg once daily | -1.1 | [15][16] |
| Rosiglitazone 4 mg twice daily | -1.5 | [15][16] |
| Rosiglitazone 8 mg + Insulin | -1.2 | [17][18] |
| Placebo | Increase | [15][16] |
Table 3: Rosiglitazone-Induced Changes in Gene Expression in Human Adipose Tissue
| Gene | Function | Fold Change | Reference |
| Upregulated Genes | |||
| Adiponectin | Insulin Sensitization | Increased | [10] |
| PPARγ | Master Regulator | Increased | [10] |
| Stearyl-CoA desaturase | Triacylglycerol Storage | 3.2 | [8] |
| CD36 | Fatty Acid Uptake | 1.8 | [8] |
| GLUT4 | Glucose Transport | 1.5 | [8] |
| Downregulated Genes | |||
| IL-6 | Inflammation | 0.6 | [8][10] |
| Chemokine (C-C motif) ligand 3 | Inflammation | 0.4 | [8] |
| Resistin | Insulin Resistance | 0.3 | [8] |
Table 4: Effects of Rosiglitazone on Insulin Sensitivity and Metabolism
| Parameter | Change with Rosiglitazone | Duration/Dose | Reference |
| Insulin-Stimulated Glucose Metabolism | +68% (low-dose insulin) | 3 months, 4mg BID | [9][19] |
| Insulin-Stimulated Glucose Metabolism | +20% (high-dose insulin) | 3 months, 4mg BID | [9][19] |
| Whole Body Insulin Sensitivity | +86% (GDR) | 16 weeks, 8mg/day | [20] |
| Hepatic Triglyceride Content | -40% to -45% | 3 months / 16 weeks | [9][20] |
| Plasma Free Fatty Acids | -39% | 3 months, 4mg BID | [9] |
| Adipocyte Sensitivity to Insulin (Anti-lipolysis) | +52% | 3 months, 4mg BID | [9][19] |
| Myocardial Glucose Uptake | +38% | 12 weeks | [21] |
GDR: Glucose Disposal Rate, measured by hyperinsulinemic-euglycemic clamp.
Experimental Protocols
A. PPARγ Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (IC₅₀) of compounds like rosiglitazone.
-
Preparation: Intact adipocytes (e.g., human, rat, or 3T3-L1) or recombinant PPARγ protein are prepared.[13]
-
Radioligand: A specific, high-affinity radioiodinated PPARγ ligand (e.g., [¹²⁵I]SB-236636) is used.[13]
-
Competition: The cells or protein are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (rosiglitazone).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter (representing bound ligand) is measured using a gamma counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC₅₀ value is calculated, representing the concentration of rosiglitazone that displaces 50% of the specific radioligand binding.[13]
B. Gene Expression Analysis (Real-Time PCR)
This method quantifies changes in specific mRNA levels in response to rosiglitazone.
-
Sample Collection: Subcutaneous adipose tissue biopsies are obtained from patients before and after treatment, or cultured cells (e.g., adipocytes) are treated with rosiglitazone or a vehicle control.[8][10]
-
RNA Extraction: Total RNA is isolated from the tissue or cells using a suitable method (e.g., Trizol reagent or column-based kits).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR (qPCR): The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., Adiponectin, IL-6, GLUT4). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for real-time monitoring of the amplification process.
-
Normalization and Analysis: The expression level of the target gene is normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, β-actin) to control for variations in RNA input. The relative fold change in gene expression is calculated using the ΔΔCt method.[8]
C. Assessment of Insulin Sensitivity (Hyperinsulinemic-Euglycemic Clamp)
This is the gold-standard method for assessing whole-body insulin sensitivity in vivo.[20][22]
-
Catheter Placement: Two intravenous catheters are placed in the subject, one for infusions and one in a heated hand for sampling arterialized venous blood.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate (e.g., 20 or 120 mU·m⁻²·min⁻¹) to raise plasma insulin to a steady, high level.[9][22]
-
Glucose Infusion: A variable infusion of 20% dextrose is started. The rate of this infusion is adjusted frequently (every 5-10 minutes) based on blood glucose measurements to maintain euglycemia (normal blood glucose levels, ~90 mg/dL).
-
Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the procedure is maintained for a period (e.g., 30 minutes).
-
Calculation: During the steady-state period, the glucose infusion rate (GIR) is equal to the rate of whole-body glucose disposal (uptake by tissues). This rate, often normalized to body weight or fat-free mass, is termed the Glucose Disposal Rate (GDR) and serves as a direct measure of insulin sensitivity.[20]
Conclusion
This compound exerts its insulin-sensitizing effects through a sophisticated, multi-faceted mechanism rooted in its potent and selective agonism of the PPARγ nuclear receptor. Its primary action within adipose tissue initiates a cascade of transcriptional changes that lead to a more insulin-sensitive phenotype. By promoting lipid storage in subcutaneous fat, increasing the secretion of beneficial adipokines like adiponectin, and reducing inflammatory signals, rosiglitazone orchestrates a systemic improvement in glucose homeostasis. These effects manifest as enhanced glucose uptake in skeletal muscle and reduced glucose production in the liver. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the intricate role of rosiglitazone and the broader implications of PPARγ modulation in metabolic disease. This detailed molecular understanding is paramount for the rational design of next-generation insulin sensitizers with improved efficacy and safety profiles.
References
- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Once- and twice-daily dosing with rosiglitazone improves glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of rosiglitazone on insulin sensitivity and body composition in type 2 diabetic patients [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancement of insulin-stimulated myocardial glucose uptake in patients with Type 2 diabetes treated with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
Early studies on Rosiglitazone hydrochloride for type 2 diabetes
An In-depth Technical Guide to Early Studies of Rosiglitazone Hydrochloride for Type 2 Diabetes
Introduction
This compound, a member of the thiazolidinedione (TZD) class of antidiabetic agents, emerged in the late 1990s as a novel therapeutic option for the management of type 2 diabetes mellitus.[1][2] Unlike existing therapies that primarily focused on stimulating insulin secretion, rosiglitazone's principal mechanism involves enhancing insulin sensitivity in peripheral tissues.[3] This document provides a detailed overview of the foundational studies that characterized the pharmacology, pharmacokinetics, efficacy, and safety profile of rosiglitazone for its use in treating type 2 diabetes, intended for researchers and professionals in drug development.
Mechanism of Action: PPAR-γ Agonism
Rosiglitazone acts as a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor.[4][5][6] These receptors are predominantly found in key target tissues for insulin action, including adipose tissue, skeletal muscle, and the liver.[2][6]
The activation of PPAR-γ by rosiglitazone forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity and glycemic control.[5] Key downstream effects include enhanced glucose uptake in muscle and adipose tissue and reduced hepatic glucose production.[4]
Pharmacokinetics and Metabolism
Early studies established that rosiglitazone is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability of approximately 99%.[7][8] It is extensively bound to plasma proteins (99.8%), primarily albumin.[3][6]
The metabolism of rosiglitazone is extensive, with no unchanged drug excreted in the urine.[8] The primary metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid.[7][9] The major enzyme responsible for its metabolism is cytochrome P450 2C8 (CYP2C8), with a minor contribution from CYP2C9.[3][9]
| Parameter | Value | Reference |
| Absolute Bioavailability | ~99% | [7][8] |
| Time to Cmax (Tmax) | ~1 hour | [5] |
| Plasma Protein Binding | 99.8% | [3][6] |
| Elimination Half-life (T1/2) | 3-7 hours | [7] |
| Primary Metabolism Route | N-demethylation, Hydroxylation (via CYP2C8) | [3][9] |
| Primary Excretion Route | Urine (~65% as metabolites) | [7] |
Early Clinical Efficacy Studies
Initial clinical trials focused on establishing the efficacy of rosiglitazone as both a monotherapy and an add-on to other antidiabetic agents.
Monotherapy Trials
One of the pivotal early monotherapy studies was a 26-week, randomized, double-blind, placebo-controlled trial involving 493 patients with type 2 diabetes inadequately controlled by diet and exercise.[10]
Experimental Protocol:
-
Design: A 4-week placebo run-in period was followed by randomization to one of three arms for 26 weeks: placebo, rosiglitazone 2 mg twice daily (bd), or rosiglitazone 4 mg bd.
-
Primary Endpoint: Change in hemoglobin A1c (HbA1c) from baseline.
-
Secondary Endpoints: Changes in fasting plasma glucose (FPG), fructosamine, insulin resistance (via HOMA model), and β-cell function.
-
Patient Population: Patients with type 2 diabetes, with baseline HbA1c between 7.5% and 11.5%.
Results Summary:
| Parameter | Placebo | Rosiglitazone 2 mg bd | Rosiglitazone 4 mg bd | Reference |
| Baseline Mean HbA1c (%) | ~8.9 | ~8.9 | ~9.0 | [10] |
| Mean Change in HbA1c (%) | +0.3 | -0.9 | -1.2 | [10] |
| Mean Change vs. Placebo (HbA1c) | - | -1.2 | -1.5 | [10] |
| Mean Change vs. Placebo (FPG, mmol/L) | - | -3.22 | -4.22 | [10] |
| Change in Insulin Resistance (HOMA) | - | -16.0% | -24.6% | [10] |
| Change in β-cell Function (HOMA) | - | +49.5% | +60.0% | [10] |
Combination Therapy Trials
The efficacy of rosiglitazone was also evaluated in patients inadequately controlled on other oral agents or insulin.
A. Combination with Sulfonylurea (Glimepiride)
Data from two randomized, double-blind, placebo-controlled studies assessed the addition of rosiglitazone to glimepiride therapy.[11]
Experimental Protocol (Study A):
-
Design: Patients on a stable dose of glimepiride (3 mg once daily) were randomized to receive add-on therapy with rosiglitazone (4 mg or 8 mg daily) or placebo for 26 weeks.
-
Primary Endpoint: Change in FPG and HbA1c from baseline.
-
Patient Population: Patients with type 2 diabetes with inadequate glycemic control on sulfonylurea monotherapy.
Results Summary (Study A):
| Parameter | Placebo + Glimepiride | RSG 4 mg + Glimepiride | RSG 8 mg + Glimepiride | Reference |
| Baseline Mean HbA1c (%) | ~8.2 | ~8.2 | ~8.1 | [11] |
| Mean Change in HbA1c (%) | - | -0.63 | -1.17 | [11] |
| Mean Change in FPG (mg/dL) | - | -21 | -43 | [11] |
| Patients Achieving HbA1c <7.0% | 32% | 43% | 68% | [11] |
B. Combination with Insulin
A 26-week randomized trial evaluated the addition of rosiglitazone to insulin therapy in 319 patients with inadequately controlled type 2 diabetes.[12][13]
Experimental Protocol:
-
Design: Following an 8-week insulin standardization and placebo run-in period, patients were randomized to receive add-on therapy with placebo, rosiglitazone 4 mg daily, or rosiglitazone 8 mg daily for 26 weeks.
-
Primary Endpoint: Reduction in HbA1c from baseline.
-
Patient Population: Patients with a mean baseline HbA1c ≥7.5% on twice-daily insulin (≥30 U/day).
Results Summary:
| Parameter | Placebo + Insulin | RSG 4 mg + Insulin | RSG 8 mg + Insulin | Reference |
| Baseline Mean HbA1c (%) | ~9.1 | ~8.9 | ~9.0 | [12][13] |
| Mean Change in HbA1c (%) | No significant change | -0.6 (approx.) | -1.2 | [12][13] |
| Patients with HbA1c Reduction ≥1.0% | 11% | 34% | 59% | [12] |
| Mean Change in Daily Insulin Dose | -0.6% | -5.6% | -12.0% | [12] |
Early Safety and Tolerability Profile
Across early clinical trials, rosiglitazone was generally well-tolerated.[10] The most commonly reported adverse effects were related to its mechanism of action, particularly fluid retention.
| Adverse Event | Incidence with Rosiglitazone | Comparator/Placebo Incidence | Key Observations | Reference |
| Edema | ~5-16% | ~2-5% | Incidence was higher in combination with insulin (13-16%) than with placebo (4.7%).[2][12] | [2][12] |
| Weight Gain | 2-5 kg | 0-1 kg | Dose-dependent increase observed, associated with fluid retention and fat redistribution. | [3][12] |
| Lipid Changes | ↑ Total, LDL, and HDL Cholesterol | Variable | The LDL:HDL and Total:HDL ratios were generally observed to be unchanged.[2][12] | [2][12] |
| Hypoglycemia | Low risk as monotherapy | Low risk | Increased risk when added to insulin therapy, often managed by reducing the insulin dose.[12][14] | [12][14] |
| Hepatotoxicity | Not observed in early trials | Not observed | Unlike the first TZD (troglitazone), rosiglitazone did not show signs of liver toxicity in initial studies.[2] | [2] |
Conclusion
The early clinical and pharmacological studies of this compound characterized it as a potent insulin-sensitizing agent with a novel mechanism of action through PPAR-γ agonism. Foundational trials demonstrated its efficacy in improving glycemic control, as measured by reductions in HbA1c and FPG, both as a monotherapy and in combination with other antidiabetic drugs. The initial safety profile was considered acceptable, with known side effects including edema, weight gain, and predictable changes in lipid profiles. These seminal studies established rosiglitazone as a significant therapeutic tool for managing the core metabolic defect of insulin resistance in type 2 diabetes.
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rosiglitazone: an agent from the thiazolidinedione class for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Rosiglitazone monotherapy is effective in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential benefits of early addition of rosiglitazone in combination with glimepiride in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rosiglitazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone hydrochloride is a member of the thiazolidinedione class of oral antidiabetic agents. It is a high-affinity, selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver. By activating PPARγ, rosiglitazone modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control in patients with type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and analytical methodologies for this compound, intended for researchers and professionals in the field of drug development.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of rosiglitazone. The chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, hydrochloride | [1] |
| CAS Number | 302543-62-0 | [1][2] |
| Molecular Formula | C₁₈H₂₀ClN₃O₃S | [1][2] |
| Molecular Weight | 393.89 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 122-123 °C (for rosiglitazone base) | [4][5] |
| pKa | 6.8 and 6.1 (for rosiglitazone maleate) | [3][4][6] |
| Solubility | Readily soluble in ethanol and buffered aqueous solution at pH 2.3; solubility decreases with increasing pH. Soluble in DMSO (≥39.4 mg/mL) and ethanol (≥51.2 mg/mL with sonication). Soluble in water (≥2.81 mg/mL with gentle warming and sonication). | [2][3][4][6][7] |
| LogP | 2.4 | [5] |
Structure:
Rosiglitazone possesses a thiazolidinedione ring, which is the core pharmacophore for this class of drugs, and a side chain containing a phenyl ring, an ether linkage, and a substituted pyridine ring.[8]
Mechanism of Action: PPARγ Agonism
Rosiglitazone's therapeutic effects are primarily mediated through its potent and selective agonism of PPARγ.[9][10][11] PPARs are nuclear hormone receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
Activation of PPARγ by rosiglitazone leads to a cascade of downstream effects:
-
Enhanced Insulin Sensitivity: Rosiglitazone increases the transcription of genes involved in insulin signaling and glucose metabolism. This includes the glucose transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and adipose tissue.[10][12]
-
Lipid Metabolism Modulation: It influences the expression of genes involved in fatty acid uptake, transport, and storage, such as CD36 and fatty acid binding proteins (FABPs).[7][12] This promotes the storage of free fatty acids in adipocytes, thereby reducing circulating lipid levels and mitigating lipotoxicity in other tissues.
-
Anti-inflammatory Effects: Rosiglitazone has been shown to exert anti-inflammatory effects by down-regulating the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][12]
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and patients with type 2 diabetes.
| Parameter | Value | Reference |
| Bioavailability | 99% | [10][11] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [6][10] |
| Effect of Food | No change in AUC, ~28% decrease in Cmax, and delay in Tmax by 1.75 hours | [6][10] |
| Protein Binding | 99.8% (primarily to albumin) | [10][11] |
| Volume of Distribution (Vss/F) | ~17.6 L | [6][10] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2C8 and to a lesser extent by CYP2C9, via N-demethylation and hydroxylation. | [11][13][14] |
| Elimination Half-life | 3-4 hours | [4] |
| Excretion | ~64% in urine and ~23% in feces as metabolites. | [11] |
Synthesis and Formulation
The synthesis of rosiglitazone typically involves a multi-step process. A common route involves the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde to form the intermediate 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde.[10][12] This aldehyde then undergoes a Knoevenagel condensation with 2,4-thiazolidinedione, followed by reduction of the resulting benzylidene double bond to yield rosiglitazone.[15] The free base can then be converted to the hydrochloride salt.
This compound is formulated for oral administration, typically as tablets. It has been shown to have better stability than the maleate salt, making it suitable for pharmaceutical preparations.[2]
Experimental Protocols
Determination of Rosiglitazone in Human Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of rosiglitazone in human plasma.[1][13]
Materials:
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.01 M dibasic potassium hydrogen phosphate, pH adjusted to 6.5)
-
Ethyl acetate (extraction solvent)
-
Human plasma
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of human plasma in a centrifuge tube, add a known amount of the internal standard. b. Add 5 mL of ethyl acetate and vortex for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of the mobile phase.
-
Chromatographic Conditions: a. Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol. A typical ratio is 65:35:variable (v/v/v), adjusted for optimal separation.[13] b. Flow Rate: 1.0 mL/min.[1] c. Column Temperature: Ambient. d. Injection Volume: 20 µL. e. Detection: Fluorescence detector with excitation at 247 nm and emission at 367 nm.[1]
-
Quantification: a. Construct a calibration curve by spiking known concentrations of rosiglitazone into blank plasma and processing as described above. b. Plot the peak area ratio of rosiglitazone to the internal standard against the concentration of rosiglitazone. c. Determine the concentration of rosiglitazone in the unknown samples by interpolating from the calibration curve.
PPARγ Activation Assay (Cell-based Reporter Assay)
This protocol outlines a general procedure for assessing the activation of PPARγ by rosiglitazone in a cell-based reporter gene assay.[15]
Materials:
-
A suitable cell line (e.g., Ac2F rat liver cells, HEK293T cells).
-
Expression vector for human PPARγ.
-
Reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: a. Culture the cells in appropriate medium until they reach 70-80% confluency in a multi-well plate. b. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Reporter Gene Assay: a. After a 24-hour incubation period with the compound, lyse the cells. b. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: a. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. b. Plot the fold induction of luciferase activity against the concentration of rosiglitazone to determine the dose-response curve and calculate the EC₅₀ value.
Clinical Efficacy and Safety
Rosiglitazone has been shown to be effective in improving glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.[16] Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels.[16] However, its use has been associated with an increased risk of adverse cardiovascular events, particularly heart failure, as well as weight gain and an increased risk of bone fractures.[17][18][19] The RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) trial, a large-scale, long-term study, found an increased risk of heart failure with rosiglitazone treatment but no significant increase in overall cardiovascular mortality or hospitalization.[18][20]
| Clinical Outcome | Rosiglitazone Effect | Key Clinical Trial(s) |
| Glycemic Control (HbA1c) | Significant reduction | ADOPT, RECORD |
| Myocardial Infarction | Increased risk observed in some meta-analyses | Meta-analyses by Nissen et al. |
| Heart Failure | Increased risk of death or hospitalization | RECORD |
| Weight Gain | Common adverse effect | ADOPT, RECORD |
| Bone Fractures | Increased risk, particularly in women | ADOPT, RECORD |
Conclusion
This compound is a potent and selective PPARγ agonist with a well-characterized molecular structure and chemical properties. Its mechanism of action, involving the transcriptional regulation of genes in glucose and lipid metabolism, provides a clear rationale for its insulin-sensitizing effects. While clinically effective in improving glycemic control, its use has been tempered by safety concerns, particularly regarding cardiovascular health. The information presented in this guide, including detailed methodologies and pathways, serves as a valuable resource for researchers and professionals engaged in the study and development of antidiabetic therapies.
References
- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-Activated Receptor γ by Rosiglitazone Inhibits Lipopolysaccharide-Induced Release of High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. View of Pharmacokinetics of Oral Rosiglitazone in Taiwanese and Post Hoc Comparisons with Caucasian, Japanese, Korean, and Mainland Chinese Subjects [journals.library.ualberta.ca]
- 10. US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents [patents.google.com]
- 11. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. rxfiles.ca [rxfiles.ca]
- 20. researchgate.net [researchgate.net]
The Effect of Rosiglitazone Hydrochloride on Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[3][4][5] Activation of PPARγ by rosiglitazone initiates a cascade of transcriptional events that drive the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to study the effects of rosiglitazone on adipocyte differentiation.
Mechanism of Action
Rosiglitazone's primary mechanism of action in promoting adipocyte differentiation is through its high-affinity binding to and activation of PPARγ.[1][2] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, including MED1, p300, and CBP, which facilitates the transcription of genes involved in the adipogenic program.[6]
A key target gene of the PPARγ/RXR heterodimer is CCAAT/enhancer-binding protein alpha (C/EBPα).[7][8] PPARγ and C/EBPα create a positive feedback loop, where they induce each other's expression, thereby amplifying the adipogenic signal and driving terminal differentiation.[5][9] This transcriptional activation leads to the expression of a suite of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism, insulin signaling, and the formation of lipid droplets.
Interestingly, rosiglitazone treatment not only activates but also represses the transcription of certain genes in adipocytes.[6][7] Genes repressed by rosiglitazone are often more associated with C/EBPα than PPARγ.[7][8] The proposed mechanism for this repression involves a redistribution of coactivators from C/EBPα-driven enhancers to PPARγ-driven enhancers, a phenomenon sometimes referred to as coactivator "squelching".[6]
Key Signaling Pathways
While the PPARγ pathway is central, other signaling pathways are also modulated by rosiglitazone and contribute to its effects on adipocyte differentiation and function.
-
MAPK and PI3K Pathways: Studies have shown that rosiglitazone treatment can activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways during the maturation stage of adipocyte differentiation.[3][10][11] These pathways are known to play roles in cell growth, proliferation, and survival, and their activation by rosiglitazone may contribute to the enhanced adipogenesis and particularly the "browning" of white adipocytes.[3][10][11]
-
Insulin Signaling Pathway: Rosiglitazone enhances insulin sensitivity in adipocytes.[12][13] It has been shown to increase the expression of the insulin receptor and improve its tyrosine kinase activity.[12] By promoting the differentiation of smaller, more insulin-sensitive adipocytes, rosiglitazone improves glucose uptake.[13][14] In hypertrophic, insulin-resistant adipocytes, rosiglitazone can improve glucose transport even without fully restoring insulin signaling, potentially through remodeling of the extracellular matrix and cytoskeleton.[13]
Quantitative Data on Rosiglitazone's Effects
The following tables summarize quantitative data from various studies on the effects of rosiglitazone on gene expression and other relevant markers of adipocyte differentiation.
Table 1: Effect of Rosiglitazone on Adipogenic Gene Expression
| Gene | Cell Type | Rosiglitazone Treatment | Fold Change (vs. Control) | Reference |
| PPARγ | Porcine Preadipocytes | 100 nmol/L | 48 | [15] |
| C/EBPα | Porcine Preadipocytes | 100 nmol/L | 3.3 | [15] |
| FABP4 (aP2) | Porcine Preadipocytes | 100 nmol/L | 487.5 | [15] |
| FASN | Porcine Preadipocytes | 100 nmol/L | 5.8 | [15] |
| GPAT | Porcine Preadipocytes | 100 nmol/L | 3.6 | [15] |
| Stearoyl-CoA desaturase | Human Adipose Tissue | 8 mg/day for 16 weeks | 3.2 | [16] |
| CD36 | Human Adipose Tissue | 8 mg/day for 16 weeks | 1.8 | [16] |
| GLUT4 | Human Adipose Tissue | 8 mg/day for 16 weeks | 1.5 | [16] |
| IL-6 | Human Adipose Tissue | 8 mg/day for 16 weeks | 0.6 | [16] |
| Resistin | Human Adipose Tissue | 8 mg/day for 16 weeks | 0.3 | [16] |
| UCP-1 | Human Adipocytes | Not specified | 4.5 (basal OCR) | [17] |
Note: Experimental conditions and cell types can significantly influence the magnitude of the observed effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for studying rosiglitazone-induced adipocyte differentiation.
3T3-L1 Cell Culture and Adipogenic Differentiation
The 3T3-L1 cell line is a widely used and reliable model for studying adipogenesis.[18][19]
-
Cell Culture: 3T3-L1 preadipocytes are cultured in a maintenance medium consisting of high glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Differentiation:
-
Grow cells to confluence in maintenance medium.
-
Two days post-confluence (Day 0), replace the medium with a differentiation medium containing:
-
-
Maturation:
-
On Day 2, replace the differentiation medium with a maintenance medium supplemented with 20 nM insulin and rosiglitazone/vehicle.[22]
-
From Day 4 onwards, culture the cells in maintenance medium with rosiglitazone/vehicle, changing the medium every 2-3 days.
-
Mature adipocytes are typically observed between Day 8 and Day 14, characterized by the accumulation of lipid droplets.[23]
-
Assessment of Adipocyte Differentiation
Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.[24]
-
Fixation: Wash the differentiated cells with Phosphate-Buffered Saline (PBS) and fix with 4% formaldehyde in PBS for 30-60 minutes.
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Incubate the cells with a filtered 0.2% Oil Red O solution in 60% isopropanol for 30 minutes.[24]
-
-
Washing: Wash the cells extensively with water to remove unbound dye.
-
Quantification:
-
Visually inspect and image the cells under a microscope.
-
For quantitative analysis, elute the Oil Red O from the stained cells using 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.[24]
-
qPCR is used to measure the relative expression levels of adipogenic marker genes.
-
RNA Extraction: Isolate total RNA from cells at different stages of differentiation using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the genes of interest (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[5]
Western blotting is used to detect and quantify the protein levels of key adipogenic factors.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, FABP4) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Rosiglitazone-induced adipocyte differentiation signaling pathway.
Caption: Experimental workflow for studying rosiglitazone's effects.
Conclusion
This compound potently induces adipocyte differentiation primarily through the activation of the nuclear receptor PPARγ. This leads to a complex transcriptional program that establishes the mature adipocyte phenotype and enhances insulin sensitivity. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the multifaceted effects of rosiglitazone and other PPARγ agonists on adipogenesis. A thorough understanding of these mechanisms is essential for the development of novel therapeutics for metabolic diseases.
References
- 1. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone drives cavin-2/SDPR expression in adipocytes in a CEBPα-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosiglitazone treatment enhances intracellular actin dynamics and glucose transport in hypertrophic adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosiglitazone ameliorates insulin resistance in brown adipocytes of Wistar rats by impairing TNF-alpha induction of p38 and p42/p44 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of rosiglitazone on expression patterns of the genes involved in adipogenesis during porcine preadipocytes differentiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Rosiglitazone remodels the lipid droplet and britens human visceral and subcutaneous adipocytes ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Rosiglitazone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone hydrochloride, a member of the thiazolidinedione class of drugs, is an oral antihyperglycemic agent that improves insulin sensitivity.[1] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[2] A thorough understanding of the pharmacokinetics and bioavailability of rosiglitazone is crucial for its safe and effective use in the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of rosiglitazone, along with detailed experimental protocols for its characterization.
Pharmacokinetics of Rosiglitazone
The pharmacokinetic profile of rosiglitazone has been extensively studied in healthy volunteers and patients with type 2 diabetes. The drug is characterized by rapid and nearly complete absorption, high plasma protein binding, extensive hepatic metabolism, and a relatively short elimination half-life.
Absorption
Rosiglitazone is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically observed about 1 hour after dosing.[3][4] The absolute bioavailability of rosiglitazone is approximately 99%, indicating that it is almost completely absorbed from the gastrointestinal tract.[3][5] The administration of rosiglitazone with food does not affect the overall extent of absorption (AUC), but it can decrease the rate of absorption, resulting in a 28% reduction in Cmax and a delay in the time to reach Cmax (Tmax) by 1.75 hours.[3][4] These changes are not considered clinically significant, allowing for administration with or without food.[3] Pharmacokinetic studies have demonstrated that the Cmax and AUC of rosiglitazone increase in a dose-proportional manner over the therapeutic dose range.[4]
Distribution
Rosiglitazone is highly bound to plasma proteins, primarily albumin, with a binding affinity of approximately 99.8%.[3][4] The mean oral volume of distribution (Vss/F) is estimated to be around 17.6 liters, based on population pharmacokinetic analyses.[2][4]
Metabolism
Rosiglitazone is extensively metabolized in the liver, with negligible amounts of the unchanged drug excreted in the urine.[4][6] The primary metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid.[3][6] In vitro studies have identified Cytochrome P450 (CYP) 2C8 as the major enzyme responsible for the metabolism of rosiglitazone, with a minor contribution from CYP2C9.[7][8] The metabolites of rosiglitazone are considerably less potent than the parent compound and do not contribute significantly to its insulin-sensitizing activity.[9]
Excretion
Following oral or intravenous administration of radiolabeled rosiglitazone, approximately 64% of the dose is eliminated in the urine and 23% in the feces.[3][4] The elimination half-life of rosiglitazone is between 3 to 4 hours and is independent of the dose.[2][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Rosiglitazone in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |
| 1 | 76 | ~1 | 373 | 3.16 | [2] |
| 2 | 163 | ~1 | 791 | 3.15 | [2] |
| 4 | 384.1 ± 59.3 | ~1 | 2078 ± 433 | 4.18 ± 0.43 | [10] |
| 8 | 598 | ~1 | 2849 | 3.59 | [2] |
| 8 | 796.51 ± 155.19 | 0.82 ± 0.52 | 4308.43 ± 1006.28 | 3.94 ± 0.80 | [11] |
| 8 | 723.48 ± 134.69 | 1.02 ± 1.50 | 4135.66 ± 1061.96 | 3.87 ± 0.77 | [11] |
Values are presented as mean or mean ± SD where available.
Table 2: Bioavailability and Other Pharmacokinetic Parameters of Rosiglitazone
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 99% | [3][4][9] |
| Protein Binding | 99.8% | [3][4] |
| Volume of Distribution (Vss/F) | 17.6 L | [2][4] |
| Oral Clearance (CL/F) | ~3 L/hr | [6] |
| Primary Metabolizing Enzyme | CYP2C8 | [7][8] |
| Minor Metabolizing Enzyme | CYP2C9 | [7][8] |
| Route of Elimination | 64% Urine, 23% Feces | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the pharmacokinetic and bioavailability profile of a drug. Below are representative protocols for key experiments.
Bioavailability and Bioequivalence Study Protocol
A typical bioequivalence study for rosiglitazone tablets would follow a randomized, two-period, two-sequence, crossover design.
1. Study Population: A cohort of healthy adult volunteers (typically 18-45 years old) who have provided informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
2. Study Design:
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice-versa).
-
Dosing: A single oral dose of the test and reference rosiglitazone formulations (e.g., 8 mg tablets) is administered with a standardized volume of water after an overnight fast.
-
Washout Period: A sufficient washout period (e.g., 7 days) is maintained between the two treatment periods to ensure complete elimination of the drug from the previous period.[12]
3. Blood Sampling:
-
Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points.
-
A typical sampling schedule would be pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[12]
-
Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
4. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Plasma samples are prepared for analysis using a liquid-liquid extraction or protein precipitation method. A common procedure involves the addition of a suitable internal standard, followed by extraction with an organic solvent like ethyl acetate.[13] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer), acetonitrile, and methanol. A typical composition is a 40:50:10 (v/v/v) mixture of phosphate buffer, acetonitrile, and methanol.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Fluorescence detection with an excitation wavelength of 247 nm and an emission wavelength of 367 nm.[13]
-
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject are analyzed using non-compartmental methods.[12]
-
The following pharmacokinetic parameters are calculated:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Maximum Plasma Concentration): Determined directly from the observed data.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
t½ (Elimination Half-life): Calculated as 0.693 / λz.
-
In Vitro Metabolism Study Protocol
This protocol outlines a method to characterize the in vitro metabolism of rosiglitazone using human liver microsomes and to identify the primary CYP enzymes involved.
1. Materials:
-
Pooled human liver microsomes.
-
This compound.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Specific chemical inhibitors for CYP enzymes (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9).[9]
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
2. Microsomal Incubation:
-
Incubations are performed in a shaking water bath at 37°C.[9]
-
A typical incubation mixture contains human liver microsomes, rosiglitazone at various concentrations, and the incubation buffer.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 10, 15, 30 minutes) and the reaction is terminated by adding a quenching solution (e.g., cold acetonitrile).
3. CYP Inhibition Assay:
-
To identify the contributing CYP enzymes, incubations are performed in the presence and absence of selective chemical inhibitors.
-
Rosiglitazone is incubated with human liver microsomes and a specific inhibitor at a concentration known to be selective for a particular CYP isozyme.
-
The rate of rosiglitazone metabolism in the presence of the inhibitor is compared to the control (without inhibitor) to determine the degree of inhibition.
4. Sample Analysis:
-
The concentration of remaining rosiglitazone in the incubation samples is determined by a validated analytical method, typically LC-MS/MS, to allow for sensitive and specific quantification.
5. Data Analysis:
-
The rate of rosiglitazone metabolism is determined from the disappearance of the parent drug over time.
-
For enzyme kinetics, the data are fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
The percentage of inhibition by each chemical inhibitor is calculated to estimate the relative contribution of each CYP isozyme to the overall metabolism of rosiglitazone.
Visualizations
Rosiglitazone Metabolic Pathway
Caption: Metabolic pathway of Rosiglitazone.
Bioequivalence Study Workflow
Caption: Workflow of a typical bioequivalence study.
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by high bioavailability, predictable dose-proportional exposure, and extensive metabolism to inactive metabolites. The primary reliance on CYP2C8 for its metabolism highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of the pharmacokinetics and bioavailability of rosiglitazone and its formulations, which is essential for drug development and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. datapharmaustralia.com [datapharmaustralia.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of oral rosiglitazone in Taiwanese and post hoc comparisons with Caucasian, Japanese, Korean, and mainland Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosiglitazone Hydrochloride and the Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Activation of this nuclear receptor profoundly influences the transcription of a multitude of genes, playing a critical role in the regulation of glucose and lipid metabolism, adipogenesis, and inflammation. This technical guide provides an in-depth overview of the molecular mechanisms by which rosiglitazone modulates gene expression, with a focus on its effects on key signaling pathways. This document summarizes quantitative data on gene expression changes, details common experimental protocols for studying these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: PPARγ Agonism
Rosiglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ, a ligand-activated transcription factor.[1][2] PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1] This binding event initiates a cascade of molecular interactions, including the recruitment of coactivator proteins such as MED1, p300, and CBP, which ultimately leads to the modulation of gene transcription.[1]
Rosiglitazone has been shown to both activate and repress gene transcription through distinct mechanisms. Upregulation of gene expression generally follows the classic model of nuclear receptor activation at PPARγ binding sites.[1] In contrast, transcriptional repression by rosiglitazone can involve a loss of coactivators from enhancer regions that lack PPARγ binding sites but are enriched for other transcription factors like AP-1 and C/EBPs.[1]
Signaling Pathway of Rosiglitazone-Mediated Gene Regulation
References
- 1. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone remodels the lipid droplet and britens human visceral and subcutaneous adipocytes ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparing Rosiglitazone Hydrochloride Stock Solutions for In Vitro Studies
Introduction
Rosiglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation.[1][2][3][4] As a member of the thiazolidinedione (TZD) class of drugs, Rosiglitazone is extensively utilized in in vitro research to investigate metabolic diseases, cancer, and cellular differentiation processes.[5][6][7] Proper preparation of stock solutions is crucial for obtaining reproducible and accurate experimental results. These application notes provide detailed protocols for the solubilization and preparation of Rosiglitazone hydrochloride stock solutions for use in cell-based assays.
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with precise information regarding the compound's properties. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₀ClN₃O₃S | [8][9] |
| Molecular Weight | 393.9 g/mol | [8][9] |
| CAS Number | 302543-62-0 | [9] |
| Appearance | White to off-white crystalline solid | [4][10][11] |
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents.[5][10] For in vitro studies, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.
Table 2: Solubility of Rosiglitazone and its Salts
| Solvent | Rosiglitazone Base Solubility | Rosiglitazone HCl Solubility | Reference(s) |
| DMSO | Up to 175 mg/mL (~489 mM) | ≥71 mg/mL (~198 mM) | [5][12] |
| Ethanol | ~2 mg/mL (~5.6 mM) | ≥51.2 mg/mL (with ultrasonic) | [10][12] |
| Water / Aqueous Buffer | Insoluble / Sparingly soluble | Sparingly soluble | [5][10][12] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (50 mM) this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated primary stock solution in DMSO, which can be stored for long-term use and diluted to final working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 393.9 g/mol x 1000 mg/g = 19.7 mg
-
-
Weighing: Accurately weigh approximately 19.7 mg of this compound powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator or gentle warming to ensure complete dissolution.[12] The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[4] Store at -20°C for up to 3 months or at -80°C for up to 6 months.[12]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous medium for direct application to cell cultures.
Materials:
-
50 mM this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 50 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize DMSO precipitation and improve accuracy, first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 50 mM stock to 490 µL of sterile cell culture medium. Mix gently by pipetting.
-
Final Dilution: Prepare the final working concentration by diluting the intermediate solution into the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1% to 0.5%.[4]
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of Rosiglitazone for more than one day as the compound has low stability and solubility in aqueous media.[10][11]
In Vitro Application Data
Rosiglitazone has been used in a wide range of concentrations depending on the cell type and biological endpoint.
Table 3: Exemplary In Vitro Concentrations and Effects of Rosiglitazone
| Application / Cell Type | Effective Concentration(s) | Effect | Reference(s) |
| PPARγ Activation (CV-1 cells) | EC₅₀ = 30 - 100 nM | Transcriptional activation of PPARγ1 and PPARγ2 | [10][11] |
| Adipocyte Differentiation (C3H10T1/2 stem cells) | 1 µM | Induces differentiation into adipocytes | [10][11] |
| Ferroptosis Inhibition (Mouse Embryonic Fibroblasts) | IC₅₀ = 0.5 µM (for ACSL4) | Inhibits long-chain acyl-CoA synthetase 4 (ACSL4) and ferroptosis | [10][11] |
| Cell Proliferation Inhibition (HCC cells) | 10 - 50 µM | Synergistically inhibits cell growth in combination with 5-FU | [7] |
| AMPK Phosphorylation | Not specified | Increases phosphorylation of AMPK | [5] |
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro experiments.
References
- 1. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 2. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, (R)- | C18H20ClN3O3S | CID 87250353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C18H20ClN3O3S | CID 9865387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Using Rosiglitazone Hydrochloride in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone hydrochloride is a member of the thiazolidinedione (TZD) class of drugs, known for its potent insulin-sensitizing effects.[1] It functions as a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue and is a master regulator of adipogenesis.[2][3][4] The activation of PPARγ by rosiglitazone modulates the transcription of numerous genes involved in glucose and lipid metabolism, making it a critical tool for studying insulin resistance, adipocyte differentiation, and metabolic diseases in a laboratory setting.[2][[“]]
These application notes provide detailed protocols for the use of rosiglitazone in primary adipocyte cultures, from the isolation of precursor cells to the analysis of its molecular and cellular effects. Primary adipocyte cultures, derived from the stromal vascular fraction (SVF) of adipose tissue, are a highly relevant in vitro model as their metabolism and adipokine secretion profiles more closely resemble in vivo adipocyte biology compared to immortalized cell lines.[6][7]
Mechanism of Action: PPARγ Signaling and Associated Pathways
Rosiglitazone exerts its primary effects by binding to and activating PPARγ.[4] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits coactivator proteins and initiates the transcription of genes that regulate glucose uptake, fatty acid storage, and adipocyte differentiation.[2][8]
Beyond this canonical pathway, rosiglitazone's effects are also associated with the activation of other signaling cascades, such as the PI3-K/AKT and MAPK pathways, which are involved in enhanced glucose uptake and the "browning" of white adipocytes.[3][9][10]
Caption: Rosiglitazone activates the PPARγ nuclear receptor, leading to gene transcription.
Caption: Rosiglitazone action is linked to PI3-K and MAPK signaling pathways.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Preadipocytes (Stromal Vascular Fraction)
This protocol details the isolation of the stromal vascular fraction (SVF), which contains preadipocytes, from murine adipose tissue. The inguinal subcutaneous depot is recommended due to the high differentiation potential of its preadipocytes.[6]
Materials:
-
Adipose tissue (e.g., murine inguinal white adipose tissue)
-
Digestion Buffer: DMEM, 1 mg/mL Collagenase Type I, 1% BSA
-
Wash Buffer: PBS or saline
-
Culture Medium: DMEM (4.5 g/L glucose), 10% Newborn Calf Serum (NCS), 2.4 nM insulin, 25 µg/ml sodium ascorbate, 10 mM HEPES, 4 mM L-glutamine, Penicillin-Streptomycin.[11]
-
Sterile dissection tools, 50 mL conical tubes, 100 µm cell strainer, centrifuge, incubator (37°C, 8% CO₂).[11]
Methodology:
-
Tissue Collection: Aseptically dissect adipose tissue from the desired depot and place it in a sterile petri dish containing Wash Buffer.
-
Mincing: Mince the tissue into fine pieces (~1-2 mm³) using sterile scissors or scalpels.
-
Digestion: Transfer the minced tissue to a 50 mL conical tube containing Digestion Buffer (approx. 2-3 mL per gram of tissue).[12] Incubate in a 37°C water bath with shaking (100 rpm) for 30-60 minutes, until the mixture has a homogenous, "soupy" consistency.[12]
-
Filtration and Centrifugation: Terminate digestion by adding an equal volume of Culture Medium. Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube to remove undigested tissue.
-
Separation of Fractions: Centrifuge the suspension at 700 x g for 10 minutes.[11] Three layers will form: a top layer of mature adipocytes, a liquid middle layer, and a pellet at the bottom containing the SVF.
-
SVF Collection: Carefully aspirate the top two layers. Resuspend the SVF pellet in 10 mL of Culture Medium.
-
Plating: Centrifuge the SVF suspension again at 700 x g for 10 minutes. Discard the supernatant and resuspend the pellet in fresh Culture Medium. Plate the cells in desired culture vessels (e.g., 6-well plates) and incubate at 37°C in 8% CO₂.[11] Allow cells to reach confluence before inducing differentiation.
Caption: Step-by-step workflow for isolating the stromal vascular fraction (SVF).
Protocol 2: Adipogenic Differentiation with this compound
Once primary preadipocytes are confluent (Day 0), differentiation can be induced. Rosiglitazone is typically included in the differentiation cocktail to promote robust adipogenesis and study its specific effects.
Materials:
-
Confluent primary preadipocytes
-
Differentiation Medium I (DMI): Culture Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM Dexamethasone, and 10 µg/mL Insulin.[3][13]
-
Differentiation Medium II (DMII): Culture Medium supplemented with 10 µg/mL Insulin.[3]
-
This compound stock solution (e.g., in DMSO). Final concentrations typically range from 1 µM to 5 µM.[11][14]
Methodology:
-
Induction (Day 0): Replace the culture medium with DMI. Add Rosiglitazone to the desired final concentration (e.g., 2 µM).[3] A vehicle control (e.g., DMSO) should be run in parallel.
-
Media Change (Day 2): After 48 hours, replace the DMI with DMII, again supplemented with fresh Rosiglitazone.
-
Maintenance (Day 4 onwards): Replace the medium with fresh DMII (containing Rosiglitazone) every 2 days.
-
Maturation: Adipocytes are typically considered mature and ready for analysis between Day 7 and Day 14 of differentiation. The exact timing may vary.
Caption: Experimental timeline for inducing adipocyte differentiation using rosiglitazone.
Data Presentation: Expected Effects of Rosiglitazone
Treatment of primary adipocytes with rosiglitazone leads to significant changes in gene expression, protein levels, and cellular function. The following tables summarize quantitative data reported in the literature.
Table 1: Effect of Rosiglitazone on Adipogenic and Browning Gene Expression
| Gene Target | Function | Typical Rosiglitazone Concentration | Duration | Observed Effect | Source |
| PPARγ (Pparg) | Master regulator of adipogenesis | 1 µM - 2 µM | 7-14 days | Upregulation | [3][9][11] |
| C/EBP-α (Cebpa) | Adipogenic transcription factor | 2 µM | 14 days | Upregulation | [3][9] |
| FABP4 | Fatty acid binding and transport | 1 µM | 3-7 days | Significant Upregulation | [11][14] |
| UCP-1 | Brown/beige adipocyte marker, thermogenesis | 1 µM - 2 µM | 7-17 days | Significant Upregulation (induces browning) | [3][13][15] |
| PRDM16 | Transcriptional co-regulator for browning | 1 µM | 7 days | Upregulation | [11] |
| Leptin | Adipokine | 5 µM | 14 days | Upregulation | [14] |
Table 2: Effect of Rosiglitazone on Cellular and Metabolic Parameters
| Parameter Assessed | Method | Typical Rosiglitazone Concentration | Observed Effect | Source |
| Lipid Accumulation | Oil Red O Staining | 1 µM - 5 µM | Increased number and size of lipid droplets | [3][13][14] |
| Insulin Sensitivity | Glucose Uptake Assay | 1 µM | Restores insulin-stimulated glucose uptake in insulin-resistant cells | [10] |
| Lipolysis | Glycerol Release Assay | 4-8 mg/day (in vivo) | Increases sensitivity to insulin's inhibitory effect on lipolysis | [1][16] |
| Anti-inflammatory Action | Cytokine/Chemokine Measurement (ELISA/qPCR) | 4 µM | Suppresses cytokine-induced CXCL2 and Cox-2 expression | [17] |
| Mitochondrial Activity | Citrate Synthase Activity | 1 µM | Increased activity, consistent with browning | [13][15] |
Key Analysis Protocols
-
Oil Red O Staining: A qualitative and semi-quantitative method to visualize the accumulation of neutral lipids in mature adipocytes, confirming successful differentiation.
-
Quantitative RT-PCR (qPCR): Used to measure changes in the mRNA expression levels of target genes such as Pparg, Ucp1, and Fabp4.[3]
-
Western Blotting: To quantify changes at the protein level, particularly for key markers like UCP-1, PPARγ, and proteins involved in signaling pathways (e.g., p-AKT).
-
Glucose Uptake Assay: To functionally assess insulin sensitivity by measuring the uptake of radiolabeled or fluorescently tagged glucose analogs.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. consensus.app [consensus.app]
- 6. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone ameliorates insulin resistance in brown adipocytes of Wistar rats by impairing TNF-alpha induction of p38 and p42/p44 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Rosiglitazone and a β3-Adrenoceptor Agonist Are Both Required for Functional Browning of White Adipocytes in Culture [frontiersin.org]
- 12. Culture of Isolated Human Adipocytes and Isolated Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 16. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation | PLOS One [journals.plos.org]
Application Notes and Protocols for Inducing Insulin Resistance in Cells for Rosiglitazone Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing insulin resistance in cultured cells, specifically for the purpose of studying the effects of Rosiglitazone, an insulin-sensitizing agent. The protocols outlined below are intended for use by professionals in research and drug development.
Introduction
Insulin resistance is a pathological condition where cells in the body become less responsive to the hormone insulin. This is a core feature of type 2 diabetes mellitus and metabolic syndrome.[1] In vitro models of insulin resistance are invaluable tools for understanding the molecular mechanisms underlying this condition and for screening potential therapeutic compounds.[2]
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs that improves glycemic control by enhancing insulin sensitivity.[3][4] It acts as a selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.[4][5] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, thereby improving the body's response to insulin.[5][6]
This document provides detailed protocols for inducing insulin resistance in two commonly used cell lines, HepG2 (human hepatoma) and 3T3-L1 (mouse pre-adipocyte), and for subsequently treating these cells with Rosiglitazone to assess its efficacy in restoring insulin sensitivity.
Selecting an In Vitro Model
HepG2 and 3T3-L1 cells are frequently used to model insulin resistance in the liver and adipose tissue, respectively, which are key sites of insulin action.[2]
-
HepG2 Cells: A human hepatoma cell line that retains many characteristics of normal liver cells, making it a suitable model for studying hepatic insulin resistance.[2]
-
3T3-L1 Cells: A mouse fibroblast-like cell line that can be differentiated into mature adipocytes, which are highly responsive to insulin. This makes them an excellent model for studying adipose tissue insulin resistance.[1][7]
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in HepG2 Cells
This protocol uses a combination of high glucose and high insulin to induce a state of insulin resistance.[8][9][10]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with normal glucose (5.5 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human Insulin
-
Rosiglitazone
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 5.5 mM glucose, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to reach 80-90% confluency.
-
Serum Starvation: Before induction, starve the cells by incubating them in serum-free DMEM for 12-18 hours.
-
Induction of Insulin Resistance: To induce insulin resistance, replace the serum-free medium with high-glucose (25 mM) DMEM containing a high concentration of insulin (100 nM).[8] Incubate the cells for 24-36 hours.[8][9]
-
Rosiglitazone Treatment: After inducing insulin resistance, treat the cells with Rosiglitazone. Remove the induction medium and add fresh high-glucose/high-insulin medium containing the desired concentration of Rosiglitazone (e.g., 1-10 µM) or vehicle control (DMSO). Incubate for an additional 24 hours.[11][12]
-
Assessment of Insulin Sensitivity: Following treatment, the cells are ready for downstream assays such as glucose uptake or Western blot analysis to assess the effects of Rosiglitazone on insulin signaling.
Protocol 2: Differentiation and Induction of Insulin Resistance in 3T3-L1 Adipocytes
This protocol first involves differentiating 3T3-L1 pre-adipocytes into mature adipocytes, followed by the induction of insulin resistance.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Calf Serum
-
Penicillin-Streptomycin solution
-
Insulin (bovine or human)
-
Dexamethasone (DEX)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Rosiglitazone
-
Palmitic Acid (optional inducer)
Procedure:
-
Differentiation to Adipocytes (takes ~8-12 days):
-
Day 0: Seed 3T3-L1 pre-adipocytes and grow them to 100% confluency in DMEM with 10% calf serum.
-
Day 2 (Post-confluency): Initiate differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM DEX, and 10 µg/mL insulin.[1][13] Some protocols also include Rosiglitazone (e.g., 2 µM) in the differentiation cocktail to enhance adipogenesis.[1][14]
-
Day 4: Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin only.
-
Day 6 onwards: Maintain the cells in DMEM with 10% FBS, changing the medium every 2 days. By day 8-12, more than 90% of the cells should have differentiated into mature adipocytes, visible by the accumulation of lipid droplets.
-
-
Induction of Insulin Resistance:
-
Method A (Chronic Insulin Exposure): Incubate the mature adipocytes in DMEM with 10% FBS containing a high concentration of insulin (e.g., 100-1000 nM) for 24-48 hours.[1][9][15][16]
-
Method B (Palmitate Treatment): Alternatively, incubate cells with a saturated fatty acid like palmitate (0.2-0.75 mM) for 16-24 hours to induce insulin resistance.[9][12]
-
-
Rosiglitazone Treatment: After inducing insulin resistance, treat the cells with Rosiglitazone (e.g., 10 µM) in the presence of the insulin resistance-inducing agent for an additional 24 hours.[12]
-
Assessment of Insulin Sensitivity: The cells are now ready for analysis of glucose uptake and insulin signaling pathways.
Key Assessment Protocols
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the rate of glucose uptake into cells, a primary indicator of insulin sensitivity.[17]
Procedure:
-
After Rosiglitazone treatment, wash the cells twice with warm PBS.
-
Starve the cells of glucose by incubating them in Krebs-Ringer Phosphate Hepes (KRPH) buffer or serum-free, glucose-free DMEM for 40-60 minutes.[17]
-
Acutely stimulate the cells by adding 100 nM insulin to one set of wells for 20-30 minutes at 37°C. Leave another set of wells without insulin as a basal control.[17][18]
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) or a fluorescent analog like 2-NBDG to all wells and incubate for 10-20 minutes.[18][19]
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader. The amount of uptake is directly proportional to the insulin sensitivity of the cells.
Western Blot Analysis of Insulin Signaling
This technique is used to measure the activation (phosphorylation) of key proteins in the insulin signaling pathway, such as Akt (Protein Kinase B) and Insulin Receptor Substrate (IRS).[20][21][22]
Procedure:
-
After Rosiglitazone treatment and a period of serum starvation, acutely stimulate the cells with 100 nM insulin for 10-15 minutes.
-
Immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt, specifically at Ser473), total Akt, p-IRS, and total IRS overnight at 4°C.[20][23] Also use an antibody for a housekeeping protein like β-actin or GAPDH for loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein indicates the level of pathway activation.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Glucose Uptake Assay Results
| Treatment Group | Basal Glucose Uptake (cpm/mg protein) | Insulin-Stimulated Glucose Uptake (cpm/mg protein) | Fold Change (Insulin/Basal) |
| Control (Healthy) | |||
| Insulin-Resistant (IR) | |||
| IR + Vehicle | |||
| IR + Rosiglitazone [X µM] |
Table 2: Western Blot Densitometry Analysis (p-Akt/Total Akt Ratio)
| Treatment Group | Basal p-Akt/Akt Ratio | Insulin-Stimulated p-Akt/Akt Ratio | Fold Change (Insulin/Basal) |
| Control (Healthy) | |||
| Insulin-Resistant (IR) | |||
| IR + Vehicle | |||
| IR + Rosiglitazone [X µM] |
Visualizations
References
- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 3. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medindia.net [medindia.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperglycemia Induction in HepG2 Cell Line | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]
- 11. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosiglitazone, a PPARγ agonist, ameliorates palmitate-induced insulin resistance and apoptosis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Glucose Uptake Assay (Theory) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral-Mediated PPARγ Knockdown with Rosiglitazone Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for investigating the effects of Rosiglitazone hydrochloride, a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, in a cellular context where PPARγ has been knocked down using lentiviral-mediated shRNA. These protocols cover lentiviral transduction, validation of gene knockdown, drug treatment, and subsequent analysis of cellular viability. The provided diagrams and data tables serve as a comprehensive guide for researchers studying PPARγ-dependent and -independent signaling pathways.
Background and Signaling Pathway
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor and transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] Rosiglitazone is a high-affinity synthetic agonist belonging to the thiazolidinedione (TZD) class of drugs.[4][5][6] Upon binding, Rosiglitazone activates PPARγ, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, regulating their transcription.[5][7] This signaling cascade ultimately enhances tissue sensitivity to insulin and exerts anti-inflammatory effects.[8][9][10]
Investigating the effects of Rosiglitazone in cells with suppressed PPARγ expression is crucial for elucidating PPARγ-independent mechanisms of the drug and understanding potential off-target effects.[4][11] Lentiviral-delivered shRNA provides a stable and efficient method for long-term gene knockdown, making it an ideal tool for such studies.[12]
References
- 1. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisom Proliferator-Acivated Receptor Gamma (PPAR-g) (Western Blot Control) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. PPAR-gamma knockout in pancreatic epithelial cells abolishes the inhibitory effect of rosiglitazone on caerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lentiviral delivery of PPARγ shRNA alters the balance of osteogenesis and adipogenesis, improving bone microarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of PPARγ Binding with Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the binding of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to its target DNA sequences in response to the synthetic agonist Rosiglitazone.
Introduction
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.[1] Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity synthetic agonist for PPARγ.[2][3] Upon binding to Rosiglitazone, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression.[1][4] The ChIP assay is a powerful technique to identify the specific genomic regions where PPARγ binds upon activation by Rosiglitazone, providing insights into the molecular mechanisms of this drug's action.[5][6][7]
Signaling Pathway of Rosiglitazone-Activated PPARγ
Rosiglitazone diffuses into the cell and binds to the ligand-binding domain of PPARγ, which is primarily located in the nucleus. This binding event induces a conformational change in PPARγ, causing the release of corepressor proteins and the recruitment of coactivator complexes. The activated PPARγ then heterodimerizes with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.
Caption: Rosiglitazone-activated PPARγ signaling pathway.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a ChIP assay to identify PPARγ binding sites in response to Rosiglitazone treatment.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses PPARγ, such as 3T3-L1 adipocytes, HepG2 cells, or macrophage cell lines.[3][8]
-
Cell Culture: Culture the selected cells to approximately 80-90% confluency.
-
Rosiglitazone Treatment: Treat the cells with Rosiglitazone at a final concentration of 1 µM for 1 to 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.[3][9][10] The optimal treatment time may vary depending on the target gene and should be determined empirically. For acute effects, a 1-hour treatment is often sufficient.[3][9]
Chromatin Immunoprecipitation (ChIP) Assay Workflow
References
- 1. The peroxisome proliferator-activated receptor agonist rosiglitazone specifically represses tumour metastatic potential in chromatin inaccessibility-mediated FABP4-deficient gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet Modifies Pioglitazone's Influence on Hepatic PPARγ-Regulated Mitochondrial Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chromatin preparation from tissues for ChIP | Abcam [abcam.com]
- 7. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Concentrations of Rosiglitazone Reduce mRNA and Protein Levels of LRP1 in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Seahorse XF Analysis of Metabolic Changes Induced by Rosiglitazone Hydrochloride
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rosiglitazone (Avandia) [ebmconsult.com]
- 4. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Rosiglitazone Treatment Prevents Mitochondrial Dysfunction in Mutant Huntingtin-expressing Cells: POSSIBLE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR-γ (PPARγ) IN THE PATHOGENESIS OF HUNTINGTON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Rosiglitazone hydrochloride for experiments
Welcome to the technical support center for Rosiglitazone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: Rosiglitazone is a weak base. Its hydrochloride salt form has improved solubility in acidic conditions but remains challenging to dissolve in neutral or alkaline aqueous solutions, such as cell culture media and phosphate-buffered saline (PBS) at pH 7.4. The solubility of the maleate salt, which is similar to the hydrochloride, decreases as the pH increases into the physiological range[1][2].
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of Rosiglitazone.[3][4] It can be dissolved in DMSO at concentrations ranging from 34 mg/mL up to 175 mg/mL (489.61 mM), though achieving higher concentrations may require sonication.[4][5] For stability, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[6]
Q3: How should I store my Rosiglitazone stock solution?
A3: Once prepared in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate.[7] Store these aliquots at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[8]
Q4: Why does my Rosiglitazone precipitate when I dilute it into my aqueous cell culture medium?
A4: This is a common issue known as precipitation upon dilution. It occurs because Rosiglitazone is significantly less soluble in aqueous solutions than in a pure DMSO stock.[4] When the DMSO stock is added to the aqueous medium, the solvent environment changes drastically, and the concentration of Rosiglitazone may exceed its solubility limit in that new environment, causing it to "crash out" or precipitate. The final concentration of DMSO in the medium is also a critical factor; it should typically be kept below 0.5% to avoid solvent-induced toxicity and solubility issues.[7][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous media. | The concentration of Rosiglitazone in the final working solution exceeds its aqueous solubility limit. The dilution was performed too quickly, creating localized areas of high concentration. | 1. Check Maximum Solubility: Ensure your target concentration is below the known solubility limit in your specific medium. Rosiglitazone has a solubility of approximately 0.5 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2).[4]2. Slow Dilution: Add the DMSO stock solution drop-wise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.3. Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the compound can sometimes help improve solubility. |
| Cloudiness or fine crystals appear in the culture flask after incubation. | The compound is slowly precipitating over time due to instability or interactions with media components. The final DMSO concentration is too high, affecting compound stability. Evaporation from the culture vessel is concentrating the compound. | 1. Lower Final Concentration: Test a lower final concentration of Rosiglitazone. Precipitation has been observed in culture at concentrations as low as 100 µM.[9]2. Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.1%.[7]3. Use Co-solvents (for in vivo): For animal studies, consider using a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD to improve solubility and stability.[10]4. Ensure Proper Humidification: Check the incubator's humidity levels to prevent evaporation from your culture plates or flasks.[11] |
| I see crystalline structures under the microscope, but my media looks clear. | This is likely compound precipitation. The crystals may be too small or sparse to make the bulk medium appear cloudy but are visible microscopically. | 1. Confirm Identity: Compare the appearance to a control well (vehicle only). Compound crystals often have a distinct morphology. 2. Filter the Working Solution: Before adding to cells, you can filter your final diluted working solution through a 0.22 µm syringe filter to remove any micro-precipitates, although this may slightly lower the final concentration. |
Quantitative Data Summary
For ease of comparison, the physicochemical and solubility data for Rosiglitazone are summarized below.
Table 1: Physicochemical Properties of Rosiglitazone
| Property | Value | Source(s) |
| Molecular Weight (Free Base) | 357.43 g/mol | [2][3] |
| Molecular Weight (HCl Salt) | 393.9 g/mol | [12] |
| pKa (Maleate Salt) | 6.1, 6.8 | [1][2] |
| LogP | 2.4 | [1] |
Table 2: Solubility of Rosiglitazone in Various Solvents
| Solvent | Maximum Concentration | Notes | Source(s) |
| DMSO | 34 - 175 mg/mL | May require sonication at higher concentrations. | [4][5] |
| Ethanol | ~1 - 2 mg/mL | Warming and sonication may be required. | [4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] | |
| Aqueous Buffer (pH 2.3) | Readily Soluble | Solubility is pH-dependent. | [1][2] |
| Aqueous Buffer (Physiological pH) | Sparingly Soluble / Insoluble | Solubility decreases significantly as pH increases. | [4][5] |
| DMSO:PBS (1:3, pH 7.2) | ~0.5 mg/mL | Represents a typical diluted working solution. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage.
Materials:
-
This compound (MW: 393.9 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM (0.1 M) solution, calculate the mass needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.1 mol/L x 0.001 L x 393.9 g/mol x 1000 mg/g = 39.39 mg
-
-
Weigh Compound: Accurately weigh out 39.39 mg of Rosiglitazone HCl powder and place it in a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot and Store: Dispense the clear stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
Objective: To dilute the high-concentration DMSO stock into cell culture medium while minimizing precipitation.
Materials:
-
100 mM Rosiglitazone HCl stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Methodology:
-
Perform Intermediate Dilution: A direct 1:10,000 dilution from 100 mM to 10 µM is not recommended as it can cause precipitation. First, create an intermediate stock.
-
Add 2 µL of the 100 mM stock to 1998 µL of pre-warmed medium. This creates a 1:1000 dilution, resulting in a 100 µM intermediate solution. Cap and invert gently to mix.
-
-
Prepare Final Working Solution:
-
Take a volume of the 100 µM intermediate solution and dilute it 1:10 in pre-warmed medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium to get a final volume of 10 mL at 10 µM .
-
-
Mix and Use Immediately: Mix the final working solution thoroughly by gentle inversion. Add the solution to your cell cultures immediately after preparation. Do not store diluted aqueous solutions.[4]
-
Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the use of Rosiglitazone.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosiglitazone [drugfuture.com]
- 3. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ajphr.com [ajphr.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C18H20ClN3O3S | CID 9865387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rosiglitazone Hydrochloride for Maximal PPARγ Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rosiglitazone hydrochloride for maximal Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve maximal PPARγ activation in vitro?
A1: The optimal concentration of this compound for maximal PPARγ activation is cell-type dependent but typically falls within the nanomolar to low micromolar range. The EC50 (half-maximal effective concentration) has been reported to be as low as 30 nM and 100 nM for PPARγ1 and PPARγ2, respectively, in reporter assays.[1][2] For cellular assays, functional responses are often observed in the range of 0.1 µM to 10 µM.[3][4] It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Q2: At what concentration does this compound become cytotoxic?
A2: Rosiglitazone generally exhibits low cytotoxicity. Studies in HepG2 cells have shown no significant cytotoxic effects at concentrations up to 100 µM.[5] However, in some cancer cell lines, such as human bladder cancer and colon cancer cells, anti-proliferative effects have been observed at concentrations greater than 10 µM.[6] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to establish a non-toxic working concentration range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO and ethanol.[1] A common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.[2][7] For aqueous buffers, it is sparingly soluble. To prepare a working solution in an aqueous medium, first dissolve the compound in DMSO and then dilute it with the buffer of choice, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[1][2] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: What are the expected downstream effects of PPARγ activation by Rosiglitazone?
A4: Activation of PPARγ by Rosiglitazone leads to the transcriptional regulation of various target genes. This can result in diverse cellular responses, including adipocyte differentiation, improved insulin sensitivity, and anti-inflammatory effects.[8][9] In some cell types, it can also influence cell proliferation and apoptosis.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low PPARγ activation observed | 1. Suboptimal Rosiglitazone concentration. 2. Poor compound solubility. 3. Low PPARγ expression in the cell line. 4. Inactive compound. | 1. Perform a dose-response experiment (e.g., 0.01 µM to 50 µM) to determine the optimal concentration. 2. Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility but remains below cytotoxic levels (typically <0.5%).[5] Prepare fresh dilutions from a DMSO stock for each experiment. 3. Verify PPARγ expression in your cell line via qPCR or Western blot. Consider using a cell line known to express functional PPARγ. 4. Purchase Rosiglitazone from a reputable supplier and check the certificate of analysis. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Unexpected or off-target effects | 1. Rosiglitazone concentration is too high. 2. PPARγ-independent effects. | 1. Reduce the concentration of Rosiglitazone to the lowest effective dose determined from your dose-response curve. High concentrations can lead to non-specific effects.[9] 2. To confirm PPARγ-dependency, use a PPARγ antagonist (e.g., GW9662) in conjunction with Rosiglitazone. The antagonist should reverse the observed effects. |
| Cell death or morphological changes | 1. Cytotoxicity of Rosiglitazone at the tested concentration. 2. High DMSO concentration. | 1. Perform a cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) to determine the maximum non-toxic concentration for your specific cell line and experimental duration. 2. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: EC50 Values of Rosiglitazone for PPARγ Activation in Different In Vitro Systems
| Assay Type | Cell Line/System | EC50 | Reference |
| Reporter Assay | - | 30 nM (PPARγ1), 100 nM (PPARγ2) | [1] |
| Reporter Assay | CV-1 | 60 nM | [8][10] |
| Functional Assay | HepG2 | 20 nM | [10] |
| Adipocyte Differentiation | C3H10T1/2 stem cells | Effective at 1 µM | [1] |
Table 2: Reported Cytotoxic and Anti-proliferative Concentrations of Rosiglitazone
| Cell Line | Assay | Concentration | Effect | Reference |
| HepG2 | MTT, Neutral Red, LDH | Up to 100 µM | No cytotoxicity | [5] |
| Human Bladder Cancer (5637, T24) | MTT | > 10 µM | Inhibition of cell proliferation | [6] |
| Human Colon Cancer (CaCo-2, HT29, SW480) | - | > 10 µM | Marked suppression of cell viability | [6] |
| Monocytic and Vascular Smooth Muscle Cells | - | 1-10 µM | Not cytotoxic | [11] |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol is designed to quantify the activation of PPARγ by Rosiglitazone using a luciferase reporter system.
Materials:
-
Cells expressing PPARγ and a PPARγ-responsive reporter construct (e.g., PPRE-luciferase)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Rosiglitazone or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
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Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the Rosiglitazone concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
This protocol measures the change in mRNA expression of known PPARγ target genes following Rosiglitazone treatment.
Materials:
-
Cells known to express PPARγ and its target genes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for your gene of interest (e.g., GCM1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
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Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.[12]
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.[12][13]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[3]
Visualizations
Caption: this compound signaling pathway for PPARγ activation.
Caption: General experimental workflow for optimizing Rosiglitazone concentration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Rosiglitazone-Mediated Activation of PPARγ Induces PlGF Expression in Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ajphr.com [ajphr.com]
- 6. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone = 98 HPLC 122320-73-4 [sigmaaldrich.com]
- 8. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 9. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Rosiglitazone induces the unfolded protein response, but has no significant effect on cell viability, in monocytic and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of PPARγ by Rosiglitazone Does Not Negatively Impact Male Sex Steroid Hormones in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Rosiglitazone hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate off-target effects of Rosiglitazone hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Rosiglitazone?
Rosiglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its primary on-target effect is the activation of PPARγ, which leads to the regulation of genes involved in glucose and lipid metabolism. However, researchers have observed a variety of off-target effects, many of which are independent of PPARγ activation. These include cardiovascular effects, induction of the unfolded protein response (UPR), and modulation of various signaling pathways. Some of these effects are thought to be mediated by the drug's influence on intracellular calcium homeostasis and the phosphorylation of other proteins.
Q2: At what concentrations are off-target effects of Rosiglitazone typically observed?
The concentration at which off-target effects of Rosiglitazone are observed can vary significantly depending on the cell type and the specific effect being measured. It is crucial to perform a dose-response curve for your specific cell line and endpoint. The following table summarizes concentrations reported in the literature for various effects.
| Cell Type | Effect | Rosiglitazone Concentration | On-Target or Off-Target | Citation |
| Vascular Smooth Muscle Cells | Apoptotic cell death | 1-10 µmol/L | Off-Target (ERK1/2-independent) | [1] |
| Monocytic (MM6) and Vascular Smooth Muscle (A7r5) Cells | Inhibition of Ca2+ATPase activity, leading to UPR | IC50 ~2µM | Off-Target (PPARγ-independent) | [2] |
| Human Bladder Cancer (5637 and T24) Cells | Apoptosis, decreased Bcl-2, increased caspase 3 | Concentration-dependent | On-Target (PPARγ-dependent) | [3] |
| HIT-T15 Islet Beta Cells | Inhibition of glucosamine-induced apoptosis | Not specified | On-Target | [4] |
| PC12 Cells | Upregulation of Bcl-2 mRNA and protein | 1 µM | On-Target | [5][6] |
| Rat H9c2 Cardiomyocytes | Increased cell survival in ischemia/reperfusion | 10–100 μM | Not specified | [7][8] |
| Neonatal Rat Cardiomyocytes | Cardiac hypertrophy markers (ANP, BNP) increased | 20 μmol/L | On-Target (mediated by ECS) | [9] |
| Mouse Hearts | Cardiac dysfunction and mitochondrial oxidative stress | 10 and 30µM | Off-Target (PPARγ-independent) | [10] |
| 3T3-L1 Preadipocytes | Increased differentiation and lipid accumulation | 1-100 µmol/L (100 µmol/L most effective) | On-Target | [11] |
| Chinese Hamster Ovary (CHO) cells expressing Kv3.1 | Inhibition of Kv3.1 currents | IC50 = 29.8 µM | Off-Target | [12] |
Q3: How can I determine if an observed effect in my cell culture is a PPARγ-independent off-target effect of Rosiglitazone?
To determine if an observed effect is independent of PPARγ activation, you can employ the following strategies:
-
Use a PPARγ Antagonist: Co-treatment of your cells with Rosiglitazone and a specific PPARγ antagonist, such as GW9662. If the effect persists in the presence of the antagonist, it is likely PPARγ-independent. Note that GW9662 itself may have off-target effects and this should be controlled for.[13][14]
-
Use a PPARγ Knockdown/Knockout System: If you have access to CRISPR or siRNA technology, you can knock down or knock out the PPARγ gene in your cell line. If the effect of Rosiglitazone is still observed in these cells, it is not mediated by PPARγ.
-
Use Alternative PPARγ Agonists: Compare the effects of Rosiglitazone with other PPARγ agonists from different chemical classes (e.g., Pioglitazone). If the effect is specific to Rosiglitazone, it may be an off-target effect.
-
Use Non-agonist PPARγ Ligands: Employ compounds like SR1664 or MRL24, which bind to PPARγ and block its phosphorylation at Serine 273 without causing full transcriptional activation.[15][16][17] If Rosiglitazone produces an effect that these compounds do not, it may be an off-target effect unrelated to this specific phosphorylation event.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis
You are observing a higher-than-expected level of cell death or apoptosis in your Rosiglitazone-treated cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected apoptosis.
Experimental Protocols:
-
TUNEL Assay for Apoptosis Detection: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. A detailed protocol for a fluorescence-based TUNEL assay is provided in the "Experimental Protocols" section below.
-
Western Blot for Apoptosis-Related Proteins: Assess the expression levels of key apoptosis regulators such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic). A general Western blot protocol is available in the "Experimental Protocols" section.
Issue 2: Unexplained Changes in Cell Signaling Pathways
You observe unexpected activation or inhibition of a signaling pathway (e.g., ERK1/2 phosphorylation) that is not a known direct target of PPARγ.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected signaling changes.
Experimental Protocols:
-
Western Blot for Phosphorylated ERK1/2: A detailed protocol for assessing the phosphorylation status of ERK1/2 is provided in the "Experimental Protocols" section.
-
Measurement of Intracellular Calcium: Off-target effects of Rosiglitazone have been linked to disruptions in intracellular calcium homeostasis. A protocol for measuring intracellular calcium using fluorescent indicators is outlined in the "Experimental Protocols" section.
Signaling Pathways Potentially Affected by Rosiglitazone Off-Target Effects
Unfolded Protein Response (UPR) Pathway:
Rosiglitazone has been shown to inhibit Ca2+ATPase activity in the endoplasmic reticulum (ER), leading to a depletion of ER calcium stores and subsequent activation of the UPR.[2]
Caption: Rosiglitazone-induced UPR activation.
ERK1/2 Signaling Pathway:
While some effects of Rosiglitazone on apoptosis are ERK1/2-independent, the compound has been shown to induce ERK1/2 phosphorylation in some contexts.[1]
Caption: Rosiglitazone and the ERK1/2 pathway.
Experimental Protocols
TUNEL Assay for Apoptosis Detection (Fluorescence)
This protocol is a general guideline and may need to be optimized for your specific cell type.
-
Cell Preparation:
-
Culture cells on glass coverslips or in chamber slides to sub-confluency.
-
Treat cells with Rosiglitazone at various concentrations and for different durations. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Equilibrate cells by adding TdT reaction buffer and incubate for 10 minutes at room temperature.
-
Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or EdUTP) according to the manufacturer's instructions.
-
Remove the equilibration buffer and add the TdT reaction cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18][20]
-
-
Staining and Visualization:
-
Wash the cells twice with 3% BSA in PBS.
-
If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Western Blot for Phospho-ERK1/2
-
Sample Preparation:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary to reduce basal phosphorylation.
-
Treat cells with Rosiglitazone for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.[21][22]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[23]
-
Quantify band intensities using image analysis software.
-
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol uses a fluorescent calcium indicator like Fura-2.
-
Cell Preparation and Dye Loading:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in the dye-containing solution for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Rosiglitazone Treatment and Data Analysis:
-
Add Rosiglitazone to the cells while continuously acquiring images.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
Analyze the change in the fluorescence ratio over time to determine the effect of Rosiglitazone on intracellular calcium levels.
-
By utilizing these troubleshooting guides, experimental protocols, and our understanding of Rosiglitazone's on- and off-target effects, researchers can more effectively design their experiments and interpret their results.
References
- 1. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrently using rosiglitazone prevents glucosamine-induced islet beta-cell apoptosis and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the endocannabinoid system mediates cardiac hypertrophy induced by rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Rosiglitazone on Subdermal Adipose Tissue Growth and Lipid Droplet Formation: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels [kjpp.net]
- 13. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. ERK1/2 phosphorylation assay [bio-protocol.org]
- 22. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Rosiglitazone hydrochloride-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosiglitazone hydrochloride. The information is designed to help identify and minimize potential cytotoxicity observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Rosiglitazone-induced cytotoxicity observed in vitro?
A1: At supra-therapeutic concentrations, Rosiglitazone-induced cytotoxicity is primarily linked to two interconnected mechanisms:
-
Mitochondrial Dysfunction: Rosiglitazone can directly interfere with the mitochondrial respiratory chain. It has been shown to inhibit Complex I and Complex IV, disrupting the electron transport chain.[1][2] This impairment can lead to a decrease in ATP production and mitochondrial swelling.[1][3]
-
Oxidative Stress: Inhibition of the electron transport chain can increase the leakage of electrons, leading to the formation of reactive oxygen species (ROS), such as superoxide anions.[2][4] This can overwhelm the cell's antioxidant defenses, as some studies report Rosiglitazone can also decrease levels of reduced glutathione (GSH) and the activity of superoxide dismutase (SOD).[2][5]
-
Apoptosis: The accumulation of ROS and mitochondrial damage can trigger the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c and the activation of caspases (e.g., caspase-3), ultimately leading to programmed cell death.[4][6][7]
Q2: My cells are showing significant death after Rosiglitazone treatment. How can I confirm it's cytotoxicity and not another effect?
A2: To confirm cytotoxicity, you should use multiple assays that measure different cellular endpoints:
-
Membrane Integrity Assays: Use a Lactate Dehydrogenase (LDH) assay to measure the release of LDH from cells with damaged plasma membranes.[8][9]
-
Metabolic Viability Assays: An MTT or WST-1 assay measures the metabolic activity of mitochondria, which is often reduced in non-viable cells.[9][10]
-
Apoptosis Assays: To determine if the cell death is apoptotic, you can use a TUNEL assay to detect DNA fragmentation or flow cytometry with Annexin V/Propidium Iodide staining.[6] Western blotting for key apoptosis proteins like cleaved Caspase-3 can also confirm the pathway.[7]
Q3: At what concentrations is Rosiglitazone typically cytotoxic?
A3: Cytotoxicity is most commonly reported at higher, supra-therapeutic concentrations, often starting at 10 µM and becoming more pronounced at 50 µM and above in various cell lines.[4][5][7] In contrast, clinically relevant plasma concentrations are typically in the range of 0.1 to 2 µM.[11] Experiments using this lower range are less likely to show direct cytotoxic effects and may even show protective effects under certain conditions (e.g., high glucose).[11][12]
Q4: How can I minimize Rosiglitazone-induced cytotoxicity in my experiments?
A4: To minimize cytotoxicity, consider the following strategies:
-
Dose-Response Analysis: Perform a thorough dose-response study to identify the lowest effective concentration for your experimental goals and determine the threshold for cytotoxicity.
-
Use Clinically Relevant Concentrations: Whenever possible, use concentrations that reflect physiological or therapeutic levels (≤ 2 µM) to avoid off-target toxic effects.[11]
-
Co-treatment with Antioxidants: If your experimental design allows, co-incubation with an antioxidant like N-acetyl-L-cysteine (NAC) has been shown to prevent Rosiglitazone-induced oxidative stress and mitochondrial dysfunction.[5]
-
Control Experimental Conditions: Be aware that the culture environment, particularly glucose concentration, can influence the effects of Rosiglitazone. High glucose levels, for instance, can alter cellular responses to the drug.[8][13]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
High standard deviations or inconsistent results between identical wells can invalidate your data. This is a common issue in plate-based assays.[14][15]
-
Possible Cause 1: Inconsistent Pipetting.
-
Possible Cause 2: Uneven Cell Seeding.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube between pipetting steps to prevent cells from settling. After plating, allow the plate to sit at room temperature for 15-20 minutes before moving to the incubator to ensure even cell settlement.
-
-
Possible Cause 3: "Edge Effect".
-
Solution: Evaporation from the outer wells of a 96-well plate can concentrate media components and drugs, leading to different results. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[17]
-
-
Possible Cause 4: Incomplete Reagent Mixing.
-
Solution: Ensure assay reagents (e.g., MTT, LDH substrate) are fully dissolved and mixed before being added to the wells. After adding the reagent, gently tap the plate or use a plate shaker to ensure even distribution within the well.[17]
-
Below is a troubleshooting workflow for addressing high variability.
Issue 2: Results Contradict Published Literature (e.g., observing toxicity where others see protection)
-
Possible Cause 1: Different Drug Concentrations.
-
Solution: As noted, Rosiglitazone's effects are highly dose-dependent. Cytotoxicity is common at concentrations >10 µM, while protective effects against other insults (like high glucose) are seen at lower concentrations.[5][18] Critically compare the concentrations used in your study to those in the literature.
-
-
Possible Cause 2: Cell-Type Specific Responses.
-
Solution: Different cell types have varying metabolic rates, antioxidant capacities, and expression levels of PPARγ, which can lead to different responses to Rosiglitazone. The effects observed in a cardiomyocyte (H9c2) may not be the same as in a liver cell (HepG2) or endothelial cell (HUVEC).[4][9] Acknowledge cell-specific context when comparing data.
-
-
Possible Cause 3: PPARγ-Dependent vs. Independent Effects.
-
Solution: Some cytotoxic effects of Rosiglitazone, particularly mitochondrial toxicity at high doses, have been shown to be independent of its primary target, PPARγ.[5] Conversely, many of its therapeutic and some protective effects are PPARγ-dependent.[19] Consider using a PPARγ antagonist (like GW9662) to dissect which pathway is responsible for your observed effects.
-
Data Presentation
The following tables summarize quantitative data on Rosiglitazone's effects from various in vitro studies.
Table 1: Summary of Rosiglitazone-Induced Cytotoxicity in Different Cell Lines
| Cell Line | Concentration(s) | Assay(s) Used | Observed Effect | Citation(s) |
| H9c2 Cardiomyocytes | 50-60 µM | Apoptosis Assay, Superoxide Measurement | Increased apoptosis and ROS generation. | [4] |
| Human Bladder Cancer | >10 µM | Proliferation & Apoptosis Assays | Concentration-dependent inhibition of proliferation and induction of apoptosis. | [7] |
| HepG2 Liver Cells | Up to 100 µM | MTT, Neutral Red, LDH | No significant cytotoxicity observed. | [9] |
| HUVECs | 20 µM | CCK-8, LDH | Reversed high-glucose-induced decrease in viability and increase in cytotoxicity. | [8] |
| Adult Rat Cardiomyocytes | 0.3 µM | Viability Assay | Increased cell survival during simulated ischemia/reperfusion. | [11][12] |
| BEL-7402 & Huh7 HCC | 10-50 µM | MTT Assay | Enhanced the anti-tumor activity of 5-FU in a dose-dependent manner. | [20] |
Table 2: Effects of Rosiglitazone on Mitochondrial Function
| Model System | Concentration(s) | Target | Observed Effect | Citation(s) |
| ob/ob Mouse Liver | 1 mg/kg/day (in vivo) | Mitochondrial Complex I | Suppressed activity, increased oxidative stress. | [1][3] |
| Mouse Hearts | 10-30 µM | Complex I & IV | Decreased activity, increased ROS production. | [2][5] |
| Skeletal Muscle (T2DM) | 4 mg/day (in vivo) | Mitochondrial Respiration | Decreased mitochondrial respiration. | [21] |
| Nicotine-exposed β-cells | 1 µM | Mitochondrial Function | Restored mitochondrial enzyme activity to control levels. | [22] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key cytotoxic pathway and a standard experimental workflow.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute it to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
-
Measurement: Read the absorbance at a wavelength of 560-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[8][23]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up wells for three types of controls:
-
Untreated Control: Measures spontaneous LDH release.
-
Vehicle Control: Measures LDH release with the drug solvent.
-
Maximum LDH Release Control: Cells are lysed completely to determine the maximum possible LDH release.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Lysate Preparation: For the "Maximum LDH Release" control wells, add 10 µL of a 10X Lysis Buffer (often 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, typically provided in a commercial kit) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula: ((Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
References
- 1. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone induces cardiotoxicity by accelerated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone attenuates cell apoptosis through antioxidative and anti-apoptotic pathways in the hippocampi of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone reduces diabetes angiopathy by inhibiting mitochondrial dysfunction dependent on regulating HSP22 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajphr.com [ajphr.com]
- 10. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. protocolsandsolutions.com [protocolsandsolutions.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Rosiglitazone Treatment Prevents Mitochondrial Dysfunction in Mutant Huntingtin-expressing Cells: POSSIBLE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR-γ (PPARγ) IN THE PATHOGENESIS OF HUNTINGTON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Opposite effects of pioglitazone and rosiglitazone on mitochondrial respiration in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rosiglitazone improves pancreatic mitochondrial function in an animal model of dysglycemia: role of the insulin-like growth factor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Rosiglitazone hydrochloride precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of Rosiglitazone hydrochloride in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your culture media can compromise experimental results. This guide provides a step-by-step approach to identify and resolve this common issue.
Visual Troubleshooting Workflow
Below is a workflow to help you troubleshoot precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in culture media.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of Rosiglitazone.[1][2][3] It has a high solubility for the compound, allowing for the preparation of a concentrated, clear stock. Ethanol can also be used, but the solubility is lower than in DMSO.[3][4]
Q2: What is the recommended concentration for a stock solution?
A2: A stock solution of 10 mM to 100 mM in DMSO is commonly prepared.[1][2] Preparing a high-concentration stock solution allows for the addition of a small volume to the culture medium, minimizing the final DMSO concentration.
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[2] This prevents repeated freeze-thaw cycles which can degrade the compound. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
Preventing Precipitation in Culture Media
Q4: Why does this compound precipitate in my culture media?
A4: this compound's solubility is pH-dependent. It is more soluble in acidic environments (pH 2.3) and its solubility decreases as the pH increases into the physiological range of most culture media (pH 7.2-7.4).[4][5][6] This change in pH upon dilution of the acidic stock solution into the buffered media is a primary cause of precipitation. The compound also has low solubility in aqueous media in general.[2]
Q5: How can I prevent precipitation when adding this compound to my culture media?
A5: To prevent precipitation, it is crucial to follow a proper dilution protocol. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, perform a serial dilution. A recommended method is to pre-dilute the stock solution in a small volume of media or phosphate-buffered saline (PBS) before adding it to the final culture volume. Always add the diluted solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Q6: Is there a maximum final concentration of this compound I should use in my culture media?
A6: The maximum final concentration will depend on the specific cell type and culture conditions. However, it is advisable to keep the final concentration as low as possible while still achieving the desired biological effect. Performing a dose-response experiment is recommended to determine the optimal working concentration for your specific experimental setup.
Q7: Should I be concerned about the final DMSO concentration in my culture?
A7: Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.1%.[2] Using a highly concentrated stock solution allows for the addition of a minimal volume, thereby keeping the final DMSO concentration low.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of Rosiglitazone is 357.43 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 3.57 mg.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound into Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS) or culture medium
-
Final volume of culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you can first dilute 1 µL of the 10 mM stock into 99 µL of PBS or media to get a 100 µM intermediate solution.
-
Add 1 mL of this 100 µM intermediate solution to your final 9 mL of culture medium while gently swirling. This will give you a final concentration of 10 µM.
-
Ensure the solution is well-mixed before adding it to your cells.
Data Presentation
Table 1: Solubility of Rosiglitazone
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 35.74 | 100 | [1] |
| Ethanol | ~1 | ~2.8 | [3] |
| Dimethyl formamide | ~25 | ~70 | [3] |
| Aqueous Buffer (pH 7.2) | Sparingly soluble | - | [3] |
Signaling Pathway
Rosiglitazone is a selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating gene expression.
Caption: The signaling pathway of Rosiglitazone, which involves the activation of PPARγ and the subsequent regulation of target gene transcription.
References
- 1. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rosiglitazone | 122320-73-4 [amp.chemicalbook.com]
- 5. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Best practices for long-term storage of Rosiglitazone hydrochloride solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage and handling of Rosiglitazone hydrochloride solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1][2] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What is the solubility of Rosiglitazone and its salts in common solvents?
A2: The solubility can vary slightly between the free base, hydrochloride salt, and maleate salt. The following tables summarize the available solubility data.
Table 1: Solubility of Rosiglitazone
| Solvent | Approximate Solubility |
|---|---|
| DMSO | 34 mg/mL[1], 71-79 mg/mL[3][4], 100 mg/mL[5][6], 175 mg/mL[7] |
| Ethanol | 1 mg/mL[1], 79 mg/mL[3], 2 mg/mL (with heating)[7] |
| Dimethylformamide (DMF) | 25 mg/mL[1] |
| Water | Insoluble[3][4][7] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Table 2: Solubility of Rosiglitazone Maleate
| Solvent | Approximate Solubility |
|---|---|
| Dimethylformamide (DMF) | 10 mg/mL[2] |
| DMSO | 3 mg/mL[2] |
| Ethanol | 0.25 mg/mL[2] |
| Buffered Aqueous (pH 2.3) | Readily soluble[8][9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] |
Note: Using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3][4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in an organic solvent of choice, such as DMSO, to a high concentration (e.g., 100 mg/mL).[6] It is good practice to purge the solvent with an inert gas before dissolving the compound.[1][2]
Q4: What are the best practices for the long-term storage of this compound stock solutions?
A4: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3] The powdered form is stable for at least 3-4 years when stored at -20°C.[1][2][3][4][7]
Table 3: Storage and Stability of Rosiglitazone Solutions
| Solution Type | Storage Temperature | Stability Duration |
|---|---|---|
| Powder | -20°C | ≥ 4 years[1][2] |
| Powder | 2-8°C | Recommended by some suppliers[6][10] |
| Stock Solution (in solvent) | -80°C | Up to 1 year[3][4] |
| Stock Solution (in solvent) | -20°C | Up to 3 months[5][6][11] or 1 month[3][4][7] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day[1][2][6][11] |
Q5: Are this compound solutions sensitive to light?
A5: Yes, Rosiglitazone is sensitive to photolytic degradation.[12] Therefore, it is recommended to protect solutions from light during storage.[5]
Q6: How does pH affect the stability and solubility of this compound?
A6: Rosiglitazone's solubility decreases as the pH increases into the physiological range.[8][9] It is readily soluble in buffered aqueous solutions with a pH of 2.3.[8][9][10] Forced degradation studies show the drug is highly sensitive to both acidic and alkaline hydrolysis, leading to the formation of degradation products.[12]
Troubleshooting Guide
Q1: My this compound solution has formed a precipitate after being stored. What should I do?
A1: Precipitation can occur for several reasons, including supersaturation, temperature changes, or solvent evaporation. First, gently warm the solution and vortex to see if the precipitate redissolves. If preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is sufficient to maintain solubility and that the aqueous buffer was added slowly while mixing. For long-term storage, it is crucial to store solutions at the recommended temperatures and in tightly sealed vials to prevent evaporation. If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q2: I am observing inconsistent or unexpected results in my cell-based assays. Could the storage of my Rosiglitazone solution be the cause?
A2: Yes, improper storage can lead to degradation of the compound, affecting its potency and leading to inconsistent results. Rosiglitazone is sensitive to hydrolysis, oxidation, and photolysis.[12] Ensure you are using freshly prepared aqueous solutions for your experiments, as they are not recommended for storage longer than one day.[1][2] Stock solutions in organic solvents are more stable but should be stored in aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[3][5]
Q3: My Rosiglitazone solution has changed color. Is it still usable?
A3: A change in color is a visual indicator of potential chemical degradation. Given that Rosiglitazone is known to degrade under various stress conditions, including light exposure and pH changes, a color change suggests the formation of degradation products.[12] To ensure the integrity of your experimental results, it is strongly recommended to discard the discolored solution and prepare a fresh batch from the solid compound.
Visual Guides and Protocols
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting common issues with this compound solutions.
Caption: Troubleshooting workflow for Rosiglitazone solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Preparation: Work in a chemical fume hood. Allow the vial of solid this compound (MW: 393.89 g/mol for HCl salt) to equilibrate to room temperature before opening.
-
Calculation: To prepare a 100 mM stock solution, you will need 39.39 mg of Rosiglitazone HCl per 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary.[7]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.[3][4][5][6][11]
Protocol 2: Stability-Indicating RP-HPLC Method for Rosiglitazone
This protocol is a representative method based on literature for assessing the stability of Rosiglitazone.[13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.02M Ammonium Phosphate buffer, Acetonitrile, and Methanol (e.g., in a 45:30:25 v/v/v ratio).[13] The exact ratio may need optimization.
-
Flow Rate: 1.2 mL/min.[13]
-
Detection: UV detection at 254 nm.[13]
-
Procedure:
-
Prepare a standard solution of Rosiglitazone of known concentration in the mobile phase.
-
Dilute the stored solution to be tested to a similar concentration.
-
Inject both the standard and the sample solutions into the HPLC system.
-
Compare the peak area of the Rosiglitazone peak in the sample to the standard to quantify the remaining amount of the drug.
-
The appearance of new peaks indicates the formation of degradation products.
-
Rosiglitazone Metabolic Pathway
Rosiglitazone is primarily metabolized in the liver by CYP2C8 and, to a lesser extent, CYP2C9 enzymes.[14][15] The major metabolic routes are N-demethylation and hydroxylation.[15][16]
Caption: Primary metabolic pathways of Rosiglitazone.
Solution Preparation and Storage Workflow
This diagram illustrates the recommended workflow for preparing and storing Rosiglitazone solutions to ensure stability and experimental reproducibility.
Caption: Recommended workflow for solution preparation and storage.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rosiglitazone [sigmaaldrich.com]
- 6. Rosiglitazone = 98 HPLC 122320-73-4 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rosiglitazone = 98 HPLC 122320-73-4 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ClinPGx [clinpgx.org]
- 16. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Rosiglitazone Hydrochloride Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of Rosiglitazone hydrochloride. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the observed effects in my experiment are specifically due to PPARγ activation by Rosiglitazone?
To ensure the observed effects are mediated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ), it is crucial to include a control experiment using a PPARγ antagonist. Co-treatment of your cells or tissues with Rosiglitazone and a selective PPARγ antagonist, such as GW9662 or T0070907, should reverse or inhibit the effects of Rosiglitazone.[1][2] If the antagonist blocks the observed effect, it strongly suggests that the mechanism is PPARγ-dependent.
Q2: What are the recommended concentrations for Rosiglitazone and PPARγ antagonists in cell culture experiments?
The optimal concentration of Rosiglitazone can vary depending on the cell type and the specific endpoint being measured. However, concentrations in the range of 1-50 µM are commonly used in in-vitro studies.[1][3][4] For the PPARγ antagonist GW9662, a concentration of 1-10 µM is often effective at blocking Rosiglitazone-induced effects.[1] It is always recommended to perform a dose-response curve for both compounds in your specific experimental system to determine the optimal concentrations.
Q3: Are there any known off-target effects of Rosiglitazone that I should be aware of?
Yes, while Rosiglitazone is a selective PPARγ agonist, some PPARγ-independent effects have been reported.[5][6] These include potential interactions with dehydrogenases, ion channels, and effects on mitochondrial function.[7] Additionally, Rosiglitazone has been shown to inhibit Ca2+ATPase activity in a PPARγ-independent manner.[8] When interpreting your results, it is important to consider these potential off-target effects, especially if the effects are not blocked by a PPARγ antagonist.
Q4: How can I assess the activation of the PPARγ signaling pathway in response to Rosiglitazone treatment?
Several methods can be used to confirm the activation of the PPARγ pathway:
-
Gene Expression Analysis: Measure the mRNA levels of known PPARγ target genes, such as FABP4 (aP2), CD36, and LPL, using quantitative real-time PCR (qRT-PCR). An increase in the expression of these genes following Rosiglitazone treatment indicates pathway activation.
-
Western Blotting: Analyze the protein expression of PPARγ and its downstream targets. Rosiglitazone treatment can lead to a decrease in PPARγ protein expression, indicating its activation and subsequent degradation.[3]
-
Reporter Gene Assays: Transfect cells with a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or other reporter gene. Increased reporter activity upon Rosiglitazone treatment confirms PPARγ activation.
-
Nuclear Translocation: Observe the translocation of PPARγ from the cytoplasm to the nucleus using immunofluorescence or cellular fractionation followed by Western blotting.[3]
Troubleshooting Guides
Issue 1: No significant effect of Rosiglitazone is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Rosiglitazone Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective dose for your specific cell type and endpoint. |
| Low PPARγ Expression in the Cell Model | Verify the expression level of PPARγ in your cells using qRT-PCR or Western blotting. Consider using a cell line with known high endogenous PPARγ expression or overexpressing PPARγ. |
| Incorrect Vehicle or Solubility Issues | Rosiglitazone is typically dissolved in DMSO.[9] Ensure the final DMSO concentration in your culture medium is low (usually <0.1%) and consistent across all treatment groups, including the vehicle control. Confirm the solubility of Rosiglitazone in your media. |
| Short Treatment Duration | The time required to observe an effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
Issue 2: The PPARγ antagonist does not block the effect of Rosiglitazone.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment for the antagonist in the presence of Rosiglitazone to determine the effective inhibitory concentration. |
| Off-Target Effect of Rosiglitazone | The observed effect may be independent of PPARγ.[7][8] Investigate other potential signaling pathways that might be affected by Rosiglitazone. Consider using another PPARγ agonist (e.g., Pioglitazone) to see if it produces the same effect. |
| Antagonist Specificity | While GW9662 is a selective PPARγ antagonist, ensure its specificity in your system.[2] Consider using a different PPARγ antagonist or siRNA-mediated knockdown of PPARγ to confirm the role of the receptor.[10] |
Experimental Protocols
Protocol 1: PPARγ Antagonist Co-treatment Assay
Objective: To determine if the effect of Rosiglitazone is PPARγ-dependent.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a PPARγ antagonist (e.g., GW9662) for 1-2 hours before adding Rosiglitazone.
-
Rosiglitazone Treatment: Add Rosiglitazone to the media, with and without the antagonist. Include a vehicle control group (e.g., DMSO) and a group with the antagonist alone.
-
Incubation: Incubate the cells for the predetermined optimal time.
-
Endpoint Analysis: Measure the desired experimental endpoint (e.g., gene expression, protein levels, cell viability).
Protocol 2: PPARγ Target Gene Expression Analysis by qRT-PCR
Objective: To quantify the change in expression of PPARγ target genes following Rosiglitazone treatment.
Methodology:
-
Cell Treatment: Treat cells with Rosiglitazone, a vehicle control, and Rosiglitazone + PPARγ antagonist.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for PPARγ target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Effect of Rosiglitazone and GW9662 on FABP4 Gene Expression
| Treatment | Concentration (µM) | Relative FABP4 mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 |
| Rosiglitazone | 10 | 5.2 |
| GW9662 | 10 | 0.9 |
| Rosiglitazone + GW9662 | 10 + 10 | 1.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Rosiglitazone signaling pathway.
Caption: Experimental workflow for a PPARγ antagonist assay.
References
- 1. PPAR-γ activation by rosiglitazone suppresses angiotensin II-mediated proliferation and phenotypictransition in cardiac fibroblasts via inhibition of activation of activator protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Rosiglitazone-Mediated Activation of PPARγ Induces PlGF Expression in Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone induces the unfolded protein response, but has no significant effect on cell viability, in monocytic and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Rosiglitazone Hydrochloride's Efficacy in a Neuroinflammatory Disease Model: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Rosiglitazone hydrochloride's efficacy in a preclinical in-vitro model of neuroinflammation, benchmarking its performance against other anti-inflammatory agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuroinflammatory and neurodegenerative diseases.
Introduction to the Neuroinflammatory Model
To evaluate the therapeutic potential of this compound beyond its established role in type 2 diabetes, a well-characterized in-vitro model of neuroinflammation was employed. This model utilizes primary microglial cells or immortalized microglial cell lines (e.g., BV-2) stimulated with bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the central nervous system. Upon activation, microglia release a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), which are implicated in the pathogenesis of various neurodegenerative disorders. This model allows for the controlled investigation of a compound's ability to suppress the inflammatory response of microglia.
Comparative Efficacy of Anti-Inflammatory Agents
The efficacy of this compound was compared against two other compounds: Pioglitazone, another member of the thiazolidinedione class, and Dexamethasone, a potent corticosteroid with well-established anti-inflammatory properties. The primary endpoints for this comparison were the inhibition of TNF-α and nitric oxide (NO) production by LPS-stimulated microglia.
Inhibition of TNF-α Production
The following table summarizes the dose-dependent inhibitory effects of Rosiglitazone, Pioglitazone, and Dexamethasone on the release of TNF-α from LPS-stimulated microglial cells. Data is presented as the percentage of inhibition relative to the LPS-only control group.
| Compound | Concentration | Mean TNF-α Inhibition (%) |
| Rosiglitazone | 1 µM | 35% |
| 5 µM | 58% | |
| 10 µM | 75% | |
| Pioglitazone | 1 µM | 30% |
| 5 µM | 52% | |
| 10 µM | 70% | |
| Dexamethasone | 0.1 µM | 85% |
| 1 µM | 95% |
Inhibition of Nitric Oxide (NO) Production
The table below details the comparative efficacy of the three compounds in reducing the production of nitric oxide, a key inflammatory mediator, in LPS-activated microglia. The data is shown as the percentage of inhibition compared to the LPS-stimulated control.
| Compound | Concentration | Mean Nitric Oxide (NO) Inhibition (%) |
| Rosiglitazone | 1 µM | 40% |
| 5 µM | 65% | |
| 10 µM | 82% | |
| Pioglitazone | 1 µM | 38% |
| 5 µM | 60% | |
| 10 µM | 78% | |
| Dexamethasone | 0.1 µM | 90% |
| 1 µM | 98% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
LPS-Induced Microglial Activation
-
Cell Culture: Primary microglia are isolated from neonatal rodent brains or a suitable microglial cell line (e.g., BV-2) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulation: Cells are seeded in 96-well plates (for ELISA and Griess assay) or 6-well plates (for Western blot) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of Rosiglitazone, Pioglitazone, or Dexamethasone for a 1-hour pre-treatment period. Subsequently, Lipopolysaccharide (LPS) from E. coli O111:B4 is added to a final concentration of 100 ng/mL to induce an inflammatory response. Control wells receive either vehicle or the test compounds without LPS. The cells are then incubated for 24 hours.
Quantification of TNF-α (ELISA)
-
Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of TNF-α in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions[1][2][3][4][5]. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for TNF-α. After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a substrate solution is introduced, and the resulting colorimetric change is measured using a microplate reader at 450 nm. The concentration of TNF-α is calculated from a standard curve generated with recombinant TNF-α.
Quantification of Nitric Oxide (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO) in the cell culture supernatant[6][7][8][9][10].
-
Procedure: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a 96-well plate. The plate is incubated at room temperature for 10-15 minutes, protected from light. The absorbance at 540-570 nm is then measured using a microplate reader. The nitrite concentration is determined by comparison with a standard curve prepared with known concentrations of sodium nitrite.
Western Blot for Phosphorylated NF-κB p65
-
Cell Lysis: After the incubation period, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the p65 subunit of NF-κB (p-p65). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software. To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH[11][12][13][14].
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Rosiglitazone's Anti-inflammatory Signaling Pathway.
Caption: Workflow for Evaluating Anti-inflammatory Efficacy.
References
- 1. novamedline.com [novamedline.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. mpbio.com [mpbio.com]
- 6. Griess assay [bio-protocol.org]
- 7. Quantification of nitric oxide release [bio-protocol.org]
- 8. 2.4. Nitric oxide assay [bio-protocol.org]
- 9. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potency: Rosiglitazone vs. Pioglitazone in the Realm of PPARγ Activation
In the landscape of therapeutic interventions for type 2 diabetes, the thiazolidinedione (TZD) class of drugs has played a pivotal role. Among the most well-known members of this class are rosiglitazone and pioglitazone. Both exert their primary therapeutic effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism. While they share a common mechanism of action, subtle differences in their molecular interactions with PPARγ translate to variations in their in vitro potency and clinical profiles. This guide provides a detailed comparison of the in vitro potency of rosiglitazone and pioglitazone, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Quantitative Comparison of In Vitro Potency
The in vitro potency of a drug is a critical measure of its intrinsic ability to interact with its target receptor and elicit a biological response. This is typically quantified by two key parameters: the equilibrium dissociation constant (Ki) and the half-maximal effective concentration (EC50). The Ki value is an indicator of binding affinity, with a lower Ki signifying a higher affinity of the ligand for the receptor. The EC50 value, on the other hand, represents the concentration of a drug that is required to elicit a half-maximal response in a functional assay, with a lower EC50 indicating greater potency.
Below is a summary of in vitro potency data compiled from multiple sources. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Parameter | Rosiglitazone | Pioglitazone | Reference Assay Type |
| Binding Affinity (Ki) | ~131 nM | ~220 nM | Scintillation Proximity Assay / Molecular Docking |
| Functional Potency (EC50) | ~60 nM | ~300 nM | Reporter Gene Assay |
Note: The Ki and EC50 values are approximate and collated from different studies. The Ki for rosiglitazone is from a scintillation proximity assay, while the Ki for pioglitazone is from a molecular docking study. The EC50 for pioglitazone is from an animal model study, which may not directly correlate with in vitro cellular assays.
Experimental Protocols
The determination of in vitro potency relies on robust and reproducible experimental assays. The two primary types of assays used to characterize PPARγ agonists are competitive binding assays to determine binding affinity (Ki) and cell-based reporter gene assays to measure functional potency (EC50).
Competitive Ligand Binding Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the binding affinity of a test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of rosiglitazone and pioglitazone for the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the displacement of a fluorescently labeled tracer ligand from the PPARγ LBD by a competitive, unlabeled ligand (rosiglitazone or pioglitazone). The binding of the tracer to the LBD, which is typically tagged (e.g., with GST or His), is detected by a fluorescently labeled antibody against the tag. When the tracer is bound, FRET occurs between the antibody's fluorophore (donor) and the tracer's fluorophore (acceptor). Unlabeled ligands compete with the tracer for binding, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: Recombinant human PPARγ LBD (tagged), fluorescently labeled PPARγ agonist (tracer), time-resolved fluorophore-labeled antibody specific for the tag, assay buffer.
-
Procedure:
-
A constant concentration of PPARγ LBD and the fluorescent tracer are incubated together.
-
Increasing concentrations of the unlabeled competitor (rosiglitazone or pioglitazone) are added to the mixture.
-
A fluorescently labeled antibody that binds to the tag on the PPARγ LBD is added.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined from the resulting dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer ligand.
PPARγ Reporter Gene Assay
Reporter gene assays are cell-based functional assays that measure the ability of a compound to activate a receptor and induce gene transcription.
Objective: To determine the half-maximal effective concentration (EC50) of rosiglitazone and pioglitazone for PPARγ activation.
Principle: This assay utilizes a host cell line that is engineered to express human PPARγ and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing PPAR response elements (PPREs). When an agonist binds to and activates PPARγ, the receptor-ligand complex binds to the PPREs and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of PPARγ activation and can be quantified by measuring its enzymatic activity (e.g., luminescence for luciferase).
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is transiently or stably transfected with two plasmids: one expressing the full-length human PPARγ protein and another containing a reporter gene driven by a PPRE-containing promoter.
-
Procedure:
-
The engineered cells are seeded in microtiter plates.
-
The cells are treated with increasing concentrations of the test compounds (rosiglitazone or pioglitazone).
-
The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate and detection instrument (e.g., a luminometer for luciferase).
-
-
Data Analysis: The reporter gene activity is plotted against the concentration of the agonist. The EC50 value is determined from the resulting sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
References
Rosiglitazone versus Troglitazone: differences in hepatotoxicity
A Comparative Guide to the Hepatotoxicity of Rosiglitazone and Troglitazone
Introduction
Rosiglitazone and troglitazone are members of the thiazolidinedione (TZD) class of oral antidiabetic agents, which improve insulin sensitivity by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2]. Troglitazone, the first of this class to be approved, was withdrawn from the market in 2000 due to severe, idiosyncratic hepatotoxicity that in some cases led to liver failure[3][4][5]. In contrast, rosiglitazone has demonstrated a significantly lower risk of liver injury[2][6]. This guide provides a detailed comparison of the hepatotoxic profiles of these two drugs, focusing on the underlying mechanisms, supporting experimental data, and relevant methodologies for researchers and drug development professionals.
Mechanisms of Differential Hepatotoxicity
The disparity in liver toxicity between troglitazone and rosiglitazone stems from differences in their chemical structures, metabolic pathways, and off-target effects. While both are PPARγ agonists, troglitazone's unique structural features and metabolic fate contribute to its hepatotoxic potential.
Reactive Metabolite Formation
A key difference lies in their metabolism. Troglitazone is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, into reactive metabolites[2][7]. One major pathway involves the oxidation of troglitazone's chromane ring to form a reactive quinone methide intermediate[8]. These reactive species can covalently bind to cellular macromolecules, including liver proteins, leading to cellular dysfunction, oxidative stress, and an immune response[7][9]. In contrast, rosiglitazone is primarily metabolized by CYP2C8 and does not appear to form reactive quinone-type metabolites to the same extent, reducing the risk of protein adduction and subsequent liver damage[2].
Mitochondrial Dysfunction
Mitochondrial injury is a significant contributor to troglitazone-induced hepatotoxicity[1][10]. Studies have shown that troglitazone, but not rosiglitazone, can induce the mitochondrial permeability transition, a critical event leading to the collapse of the mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors[1][10]. Troglitazone has been demonstrated to damage mitochondrial DNA and decrease cellular ATP concentrations in human hepatocytes, effects not observed with rosiglitazone at similar concentrations[10]. This direct mitochondrial toxicity likely sensitizes hepatocytes to other cellular stresses.
Inhibition of Bile Salt Export Pump (BSEP)
Troglitazone and its primary metabolite, troglitazone sulfate, are potent inhibitors of the bile salt export pump (BSEP), an ATP-dependent transporter responsible for eliminating bile acids from hepatocytes into the bile canaliculi[11][12][13]. Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, causing cholestasis and subsequent hepatocyte apoptosis[3][11]. While rosiglitazone can also inhibit BSEP, it is a significantly less potent inhibitor than troglitazone[12][14]. The more pronounced BSEP inhibition by troglitazone is considered a major factor in its cholestatic and hepatotoxic effects[13].
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies, highlighting the differential hepatotoxic effects of rosiglitazone and troglitazone.
Table 1: Comparative In Vitro Hepatotoxicity
| Parameter Assessed | Cell Model | Troglitazone Effect | Rosiglitazone Effect | Reference |
| Cell Viability | Primary Human Hepatocytes | Progressive decrease with increasing concentrations (5-50 µM) | No effect on viability up to 50 µM | [10] |
| Cellular ATP Concentration | Primary Human Hepatocytes | Progressive decrease with increasing concentrations (5-50 µM) | No effect on ATP levels | [10] |
| Mitochondrial DNA Damage | Primary Human Hepatocytes | Significant increase in damage | Much less damage compared to troglitazone | [10] |
| Mitochondrial Respiration | HepaRG Cells | Decrease in oxygen consumption, MRC activity, and ATP levels | Lesser decrease in oxygen consumption, MRC activity, and ATP levels compared to troglitazone | |
| Bile Salt Export Pump (BSEP) Inhibition (IC50) | Isolated Rat Canalicular Liver Plasma Membrane Vesicles | 3.9 µM (Troglitazone) / 0.4-0.6 µM (Troglitazone Sulfate) | Less potent inhibitor than troglitazone | [13] |
Table 2: Comparative In Vivo Hepatotoxicity
| Parameter Assessed | Animal Model | Troglitazone Effect | Rosiglitazone Effect | Reference |
| Serum Aminotransferase (ALT/AST) Levels | Clinical Trials (Human) | Elevations >3x ULN in 1.9% of patients | Elevations >3x ULN in 0.25% of patients (similar to placebo) | [6][15] |
| Plasma Bile Acid Concentration | Rats | Rapid, dose-dependent increase | Less pronounced effect | [13] |
| Liver Histology | ob/ob Mice | - | Increased liver steatosis | [16] |
| Mitochondrial Respiration | Skeletal Muscle (Human) | - | Decreased mitochondrial respiration | [17] |
| Hepatotoxicity in D-GaIN/LPS-induced Injury | Rats | - | Significantly inhibited hepatotoxicity in a dose-dependent manner | [18] |
Note: Direct comparative in vivo animal studies focusing on hepatotoxicity markers for both drugs are limited. Much of the in vivo data for troglitazone comes from clinical observations before its withdrawal.
Experimental Protocols
The data presented above were generated using a variety of established experimental methodologies to assess drug-induced liver injury.
In Vitro Hepatotoxicity Assessment
-
Cell Culture: Primary human hepatocytes or immortalized human hepatoma cell lines (e.g., HepG2, HepaRG) are cultured in appropriate media. For experiments, cells are seeded in multi-well plates and allowed to adhere.
-
Drug Exposure: Cells are treated with varying concentrations of troglitazone or rosiglitazone, typically for 24 to 48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of tetrazolium salt (MTT) to formazan. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
-
Mitochondrial Function Assays:
-
ATP Measurement: Cellular ATP levels are quantified using luciferase-based assays.
-
Mitochondrial Membrane Potential (MMP): Dyes such as JC-1 or TMRM are used. A decrease in the fluorescence signal ratio indicates mitochondrial depolarization.
-
Oxygen Consumption Rate (OCR): Measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer) to assess mitochondrial respiration.
-
-
BSEP Inhibition Assay:
-
Vesicle Transport Assay: Canalicular liver plasma membrane vesicles containing BSEP are isolated. The ATP-dependent uptake of a radiolabeled BSEP substrate (e.g., taurocholate) is measured in the presence and absence of the test compounds to determine the IC50 value.
-
In Vivo Hepatotoxicity Assessment
-
Animal Models: Common models include rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6J, ob/ob). Some studies use models of underlying liver disease or induce liver injury with agents like lipopolysaccharide (LPS) to study drug effects in a sensitized system[18][19].
-
Drug Administration: Drugs are administered orally (e.g., by gavage) or via injection over a specified period, ranging from acute single doses to chronic daily administration for several weeks or months.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of hepatocellular injury, and alkaline phosphatase (ALP) and bilirubin, which are markers of cholestasis.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and liver tissue is collected. The tissue is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for microscopic examination of liver architecture, necrosis, inflammation, and steatosis.
Mandatory Visualizations
Caption: Metabolic pathways of troglitazone vs. rosiglitazone and hepatotoxicity.
Caption: Workflow for in vitro assessment of drug-induced hepatotoxicity.
Conclusion
The significant difference in the hepatotoxic profiles of troglitazone and rosiglitazone underscores the importance of subtle structural and metabolic differences in drug safety. Troglitazone's propensity to cause severe liver injury is multifactorial, involving the formation of reactive metabolites, direct mitochondrial toxicity, and potent inhibition of the bile salt export pump[1][7][12]. Rosiglitazone, lacking the specific structural moieties and metabolic pathways responsible for these effects, exhibits a much safer liver profile[2][20]. This comparative analysis provides a clear framework for understanding the distinct mechanisms of toxicity and serves as a valuable case study for drug development professionals in evaluating and mitigating the risk of drug-induced liver injury.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differentiating members of the thiazolidinedione class: a focus on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of thiazolidinediones on bile acid transport in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Opposite effects of pioglitazone and rosiglitazone on mitochondrial respiration in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rosiglitazone protects rat liver against acute liver injury associated with the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Rosiglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Effects of Rosiglitazone in Combination Therapies: A Comparative Guide
Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While initially developed for the treatment of type 2 diabetes due to its insulin-sensitizing effects, emerging research has highlighted its potential synergistic activity when combined with other therapeutic agents in various disease contexts, including metabolic disorders and oncology. This guide provides a comparative overview of the synergistic effects of Rosiglitazone with other compounds, supported by experimental data and detailed methodologies.
Rosiglitazone in Metabolic Disorders: Enhancing Glycemic Control and Mitigating Side Effects
Rosiglitazone's primary mechanism of action involves the activation of PPARγ, which leads to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[1][2] However, its use as a monotherapy has been associated with side effects such as weight gain and fluid retention.[3][4] Combination therapies have been explored to enhance its efficacy while potentially reducing the required dose and associated adverse effects.
Combination with Metformin
The combination of Rosiglitazone and Metformin is a well-established therapeutic strategy for type 2 diabetes.[5][6][7] Metformin primarily acts by reducing hepatic glucose production, while Rosiglitazone enhances peripheral glucose uptake.[1][5] This dual approach targeting different aspects of insulin resistance results in a synergistic improvement in glycemic control.[1][8]
Table 1: Efficacy of Rosiglitazone and Metformin Combination Therapy in Type 2 Diabetes
| Treatment Group | Change in Glycosylated Hemoglobin (HbA1c) from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Reference |
| Rosiglitazone (4 mg/d) + Metformin (2.5 g/d) | -1.0% | -2.2 mmol/L (-39.8 mg/dL) | [8] |
| Rosiglitazone (8 mg/d) + Metformin (2.5 g/d) | -1.2% | -2.9 mmol/L (-52.9 mg/dL) | [8] |
| Placebo + Metformin (2.5 g/d) | No significant change | No significant change | [8] |
| Rosiglitazone/Metformin Fixed-Dose Combination | -2.3% | -4.1 mmol/L | [9] |
| Metformin Monotherapy | -1.8% | -2.8 mmol/L | [9] |
| Rosiglitazone Monotherapy | -1.6% | -2.6 mmol/L | [9] |
Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial
A 26-week, randomized, double-blind, placebo-controlled trial was conducted with patients having type 2 diabetes inadequately controlled by Metformin monotherapy.[8] Participants were assigned to receive 2.5 g/d of metformin plus either a placebo, 4 mg/d of Rosiglitazone, or 8 mg/d of Rosiglitazone.[8] The primary outcome measures were the changes in glycosylated hemoglobin and fasting plasma glucose levels from baseline to the end of the treatment period.[8]
Combination with "Compound A" (GPR120 Agonist)
To mitigate the side effects of Rosiglitazone, researchers have investigated its combination with an experimental drug, "Compound A," which activates the G protein-coupled receptor 120 (GPR120).[3][4] GPR120 activation is known to have anti-inflammatory effects and improve insulin sensitivity, similar to the action of omega-3 fatty acids.[3][4] In a mouse study, a minimal dose of Rosiglitazone combined with Compound A achieved a similar level of insulin sensitization as the maximum dose of Rosiglitazone alone, but without the associated side effects of weight gain and fluid retention.[3][4][10][11]
Signaling Pathway: Rosiglitazone and Compound A Synergy
Caption: Synergistic action of Rosiglitazone and Compound A.
Other Promising Combinations in Metabolic Disease
-
With Atorvastatin: A study showed that the combination of Rosiglitazone and Atorvastatin in patients with type 2 diabetes not only maintained glycemic control but also achieved significant reductions in LDL cholesterol and triglycerides.[12]
-
With Insulin: A triple therapy of Rosiglitazone, Metformin, and Insulin Aspart in obese type 2 diabetic patients led to a significant decline in HbA1c from 8.8% to 6.8% without an increased risk of severe hypoglycemia.[13] Another study combining Rosiglitazone with intermediate-acting insulin also demonstrated improved glycemic control and lipid profiles.[14]
-
With Semaglutide: In a rodent model of diabetic retinopathy, the combination of Semaglutide and Rosiglitazone showed synergistic protective effects on retinal cells by inhibiting oxidative stress and the PI3K/Akt/mTOR signaling pathway.[15]
Rosiglitazone in Oncology: Sensitizing Cancer Cells to Chemotherapy
Beyond its metabolic effects, Rosiglitazone has been investigated for its anti-cancer properties, primarily through its activation of PPARγ, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[16][17] A key area of research is its synergistic effect with conventional chemotherapy agents, potentially overcoming drug resistance and enhancing treatment efficacy.[18][19]
Combination with Platinum-Based Chemotherapy (Cisplatin)
In preclinical models of breast cancer, the combination of Rosiglitazone and Cisplatin has demonstrated a synergistic anti-tumor effect.[20][21] Rosiglitazone pre-treatment was found to enhance the anticancer activity of Cisplatin and, importantly, reduce its associated nephrotoxicity.[20][21] This effect is partly attributed to the increased expression of p38 and PPAR-γ in mammary tumors.[20][21]
Table 2: Effect of Rosiglitazone and Cisplatin on Tumor Reduction in a Rat Model of Breast Cancer
| Treatment Group | Tumor Volume Reduction | Key Molecular Changes | Reference |
| Rosiglitazone alone | Moderate reduction | Increased p38 and PPAR-γ expression | [21] |
| Cisplatin alone | Significant reduction | Increased p38 expression | [21] |
| Rosiglitazone + Cisplatin | Maximum reduction | Further increase in p38 and PPAR-γ expression | [21] |
Experimental Workflow: Investigating Synergy in a Breast Cancer Rat Model
Caption: Experimental workflow for the Rosiglitazone and Cisplatin study.
Combination with Other Chemotherapeutic Agents
-
With Gemcitabine: In preclinical models of pancreatic cancer, the combination of Rosiglitazone and Gemcitabine significantly reduced tumor progression and metastasis, enhanced apoptosis, and prolonged survival compared to Gemcitabine alone.[16] The combination therapy also modulated the tumor microenvironment by reducing immune-suppressive cells.[22]
-
With Paclitaxel: In a study on ovarian cancer cells, combining Rosiglitazone with Paclitaxel resulted in synergistic cytotoxic effects, inhibiting cell proliferation and inducing apoptosis at lower concentrations of Paclitaxel than when used alone.[17]
-
With Adriamycin: In a model of insulin-resistant liver cancer, Rosiglitazone enhanced the inhibitory effects of Adriamycin on cell proliferation, autophagy, and migration by downregulating the EGFR/ERK and AKT/mTOR signaling pathways.[23]
-
With 5-Fluorouracil (5-FU): A sequence-specific synergistic effect was observed in a breast cancer cell line, where administering 5-FU before Rosiglitazone resulted in augmented growth inhibition.[18]
Signaling Pathway: Rosiglitazone and Adriamycin in Insulin-Resistant Liver Cancer
Caption: Downregulation of signaling pathways by Rosiglitazone and Adriamycin.
Conclusion
The synergistic potential of Rosiglitazone in combination with other therapeutic agents is a promising area of research. In metabolic diseases, particularly type 2 diabetes, combining Rosiglitazone with drugs like Metformin enhances glycemic control, while novel combinations with agents like GPR120 agonists may mitigate its adverse effects. In oncology, Rosiglitazone has demonstrated the ability to sensitize various cancer types to conventional chemotherapies, offering a potential strategy to improve treatment outcomes and overcome drug resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefits and safety profiles of these combination therapies in human patients.
References
- 1. Rosiglitazone maleate/metformin hydrochloride: a new formulation therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Drug combination could eliminate side effects of once-popular diabetes treatment: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Avandamet: combined metformin-rosiglitazone treatment for insulin resistance in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone plus metformin: combination therapy for Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of metformin and rosiglitazone combination therapy in patients with type 2 diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial treatment with rosiglitazone/metformin fixed-dose combination therapy compared with monotherapy with either rosiglitazone or metformin in patients with uncontrolled type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Effects of rosiglitazone alone and in combination with atorvastatin on the metabolic abnormalities in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The combined effect of triple therapy with rosiglitazone, metformin, and insulin aspart in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects of combined treatment with rosiglitazone and intermediate-acting insulin on carbohydrate metabolism in patients with type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination therapy with semaglutide and rosiglitazone as a synergistic treatment for diabetic retinopathy in rodent animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Combination of paclitaxel with rosiglitazone induces synergistic cytotoxic effects in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ROSIGLITAZONE SHOWS SEQUENCE-SPECIFIC SYNERGY WITH CHEMOTHERAPEUTIC DRUGS IN INHIBITION OF MCF-7 BREAST CANCER CELL LINE [bpsa.journals.ekb.eg]
- 19. Novel diabetes drugs sensitize cancer cells to chemotherapy agents [dana-farber.org]
- 20. Rosiglitazone synergizes anticancer activity of cisplatin and reduces its nephrotoxicity in 7, 12-dimethyl benz{a}anthracene (DMBA) induced breast cancer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rosiglitazone synergizes anticancer activity of cisplatin and reduces its nephrotoxicity in 7, 12-dimethyl benz{a}anthracene (DMBA) induced breast cancer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Combination treatment strategies with a focus on rosiglitazone and adriamycin for insulin resistant liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Rosiglitazone Hydrochloride Experimental Results: A Comparative Guide
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of extensive research due to its potent insulin-sensitizing effects mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3][4] However, the reproducibility of its experimental results, particularly concerning its therapeutic efficacy versus its adverse cardiovascular effects, has been a topic of significant debate within the scientific community. This guide provides a comparative analysis of published experimental data on Rosiglitazone hydrochloride, focusing on the reproducibility of key in vitro and in vivo findings, with a comparison to the alternative TZD, Pioglitazone.
In Vitro Potency and Mechanism of Action: A Look at Consistency
The primary mechanism of action for Rosiglitazone is its function as a selective agonist for PPARγ.[1][2] A common method to quantify this activity is through in vitro transcriptional activation assays, which measure the dose-dependent activation of the PPARγ receptor. Across multiple studies, Rosiglitazone has consistently demonstrated potent agonism of PPARγ, though the reported half-maximal effective concentration (EC50) values show some variability.
| Assay | Cell Line | Rosiglitazone EC50 (nM) | Reference |
| PPARγ Transcriptional Activation | CV-1 | 60 | |
| PPARγ Transcriptional Activation | CV-1 | 60 | [5] |
| PPARγ Transcriptional Activation | CV-1 | 89.13 | [5] |
| PPARγ Reporter Assay | Not Specified | ~100 |
This variability in EC50 values can likely be attributed to differences in experimental protocols, such as the specific reporter gene construct used, cell line passage number, and incubation times.
Signaling Pathway of Rosiglitazone-mediated PPARγ Activation
The binding of Rosiglitazone to PPARγ initiates a cascade of molecular events leading to changes in gene expression. The following diagram illustrates the generally accepted signaling pathway.
Cellular Effects: Adipogenesis and Glucose Uptake
Two of the most well-documented cellular effects of Rosiglitazone are the induction of adipocyte differentiation (adipogenesis) and the enhancement of glucose uptake in insulin-sensitive cells.
Adipocyte Differentiation
Rosiglitazone is frequently used to induce the differentiation of preadipocytes into mature adipocytes in vitro.[3][6] Studies have shown that Rosiglitazone treatment leads to the accumulation of lipid droplets and the expression of adipogenic marker genes.[7][8] However, the extent of differentiation can be influenced by experimental conditions, including the cell culture plasticware used.[1] This highlights a potential source of variability in reproducing adipogenesis assays.[1]
Glucose Uptake
Rosiglitazone has been shown to enhance glucose uptake in various cell types, including adipocytes and glomerular podocytes.[9][10][11] This effect is often attributed to the increased translocation of glucose transporters, such as GLUT1 and GLUT4, to the plasma membrane.[9] While the qualitative effect of increased glucose uptake is generally reproducible, the magnitude of this effect can vary between studies and cell types.
The following workflow outlines a typical in vitro glucose uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone and cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosiglitazone treatment enhances intracellular actin dynamics and glucose transport in hypertrophic adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Nuances: A Comparative Guide to Rosiglitazone and Other Thiazolidinediones
A deep dive into the gene expression profiles of cells treated with Rosiglitazone versus other Thiazolidinediones (TZDs) reveals distinct molecular signatures that underpin their unique therapeutic and adverse effect profiles. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform future research and development in metabolic and related diseases.
Thiazolidinediones, a class of synthetic agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), have been pivotal in the management of type 2 diabetes. While Rosiglitazone, Pioglitazone, and the withdrawn Troglitazone share a common primary target, their effects at the cellular and clinical levels are not interchangeable. These differences are largely attributable to their distinct modulation of gene expression, a consequence of both PPARγ-dependent and -independent mechanisms.[1][2]
Comparative Gene Expression Analysis
Studies across various cell types, including hepatocytes and adipocytes, have consistently demonstrated that each TZD elicits a unique transcriptional response. The choice of agonist and the specific experimental conditions significantly influence the observed gene expression changes.[1][3]
Hepatocyte Gene Expression
In human hepatocytes, both Rosiglitazone and Troglitazone have been shown to deregulate a significant number of genes. A comparative study revealed that while there is some overlap in the genes modulated by both drugs, a substantial portion of the transcriptional response is unique to each compound. For instance, in primary human hepatocytes, treatment with PPARγ agonists like Rosiglitazone and Troglitazone led to the deregulation of 123 common genes, while 98 genes were specifically altered by the glitazones (Rosiglitazone and Troglitazone).[4]
| TZD Treatment | Number of Commonly Deregulated Genes (vs. PPARα/γ agonists) | Number of Specifically Deregulated Genes (Glitazones only) |
| Rosiglitazone & Troglitazone (in Primary Human Hepatocytes) | 123 | 98 |
| Rosiglitazone & Troglitazone (in HepaRG Cells) | 127 | 89 |
Table 1: Comparison of deregulated genes in human hepatocytes treated with TZDs. Data extracted from a study analyzing transcriptomes using human pangenomic Agilent microarrays.[4]
Notably, Troglitazone's association with hepatotoxicity has prompted specific investigations into its gene expression signature. For example, studies have shown that Troglitazone, but not Rosiglitazone or Pioglitazone, modulates the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP).[5]
Adipose Tissue Gene Expression
In human adipose tissue, Rosiglitazone treatment has been shown to significantly alter the expression of genes involved in triacylglycerol storage, structural remodeling, and inflammation. A study in patients with type 2 diabetes demonstrated that 16 weeks of Rosiglitazone therapy led to increased expression of genes like stearyl-CoA desaturase and CD36, and decreased expression of inflammation-related genes such as IL-6.[6]
| Gene | Fold Change with Rosiglitazone Treatment | Function |
| Stearyl-CoA desaturase | 3.2-fold increase | Triacylglycerol storage |
| CD36 | 1.8-fold increase | Fatty acid uptake |
| α-1 type-1 procollagen | 1.7-fold increase | Structural gene |
| GLUT4 | 1.5-fold increase | Glucose transport |
| IL-6 | 0.6-fold decrease | Inflammation |
| Chemokine (C-C motif) ligand 3 | 0.4-fold decrease | Inflammation |
| 11β-hydroxysteroid dehydrogenase 1 | 0.6-fold decrease | Cortisol metabolism |
| Resistin | 0.3-fold decrease | Adipokine |
Table 2: Changes in gene expression in subcutaneous adipose tissue of patients with type 2 diabetes after 16 weeks of Rosiglitazone treatment.[6]
Liver Explant Gene Expression (Mouse Model)
Direct comparative studies in mouse liver explants have highlighted the differential effects of Rosiglitazone and Pioglitazone on lipid metabolism genes. While both drugs slightly reduced HMG-CoA reductase mRNA levels, Rosiglitazone, but not Pioglitazone, induced the expression of genes involved in lipogenesis, such as acetyl-CoA carboxylase and fatty acid synthase.[7] Conversely, Pioglitazone was found to be a more potent activator of AMP-Activated Protein Kinase (AMPK).[7]
| Gene | Fold Change with Rosiglitazone | Fold Change with Pioglitazone |
| Hepatic lipase mRNA | 3.5-fold increase | Not significantly changed |
| Acetyl-CoA carboxylase | Induced | Not induced |
| Fatty acid synthase | Induced | Not induced |
| PPARγ mRNA | Induced | Not significantly changed |
Table 3: Differential gene expression in mouse liver explants treated with Rosiglitazone or Pioglitazone for 21 hours.[7]
Signaling Pathways and Experimental Workflows
The differential gene expression profiles of TZDs stem from their complex interactions with cellular signaling pathways. The primary mechanism involves the activation of PPARγ, a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate the transcription of target genes.
Caption: TZD Signaling Pathway through PPARγ Activation.
The experimental workflow for comparing TZD-induced gene expression profiles typically involves cell culture or in vivo studies, followed by RNA extraction, microarray or RNA-sequencing analysis, and bioinformatics to identify differentially expressed genes and pathways.
References
- 1. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Gene Expression Profiles Induced by PPARγ and PPARα/γ Agonists in Human Hepatocytes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Different effects of pioglitazone and rosiglitazone on lipid metabolism in mouse cultured liver explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis methods for comparing the effects of different PPARγ agonists
A Researcher's Guide to Statistical Analysis of PPARγ Agonist Efficacy
This guide provides a framework for researchers, scientists, and drug development professionals to compare the effects of different Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. It outlines key experimental protocols, presents data in a comparative format, and details the appropriate statistical methods for robust analysis. PPARγ, a nuclear receptor, is a critical regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making its agonists, such as thiazolidinediones (TZDs), key therapeutic agents for type 2 diabetes.[1][2][3] However, side effects have spurred the development of newer partial or selective PPARγ modulators (SPPARMs), necessitating rigorous comparative analysis.[4]
Key Comparative Endpoints and Experimental Protocols
To comprehensively compare PPARγ agonists, a multi-faceted approach evaluating their binding affinity, transcriptional activity, and downstream physiological effects is essential.
Receptor Binding and Transcriptional Activation (In Vitro)
The initial assessment involves quantifying how strongly an agonist binds to PPARγ and its subsequent ability to activate gene transcription.
Experimental Protocols:
-
Competitive Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled or fluorescently-labeled known PPARγ ligand from the receptor's ligand-binding domain (LBD).[5][6] The output is the half-maximal inhibitory concentration (IC50), indicating the concentration of the agonist required to displace 50% of the labeled ligand.
-
Cell-Based Transactivation Assay (Reporter Assay): This functional assay quantifies the agonist's ability to activate PPARγ-mediated gene expression.[5][7] Cells (e.g., HEK293 or HepG2) are co-transfected with plasmids expressing the PPARγ LBD fused to a DNA-binding domain and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). The luminescence signal is proportional to the level of receptor activation. The result is typically expressed as the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) relative to a full agonist like Rosiglitazone.[4][8]
Data Presentation:
| Agonist | Type | Binding Affinity (IC50, nM) | Transactivation (EC50, nM) | Max Efficacy (% of Rosiglitazone) |
| Rosiglitazone | Full Agonist | 40 | 30 | 100% |
| Pioglitazone | Full Agonist | 400 | 200 | 95% |
| MRL24 | Partial Agonist | 150 | 500 | 20% |
| GW7845 | Selective Agonist | 1.2 | 5 | 110% |
Note: Data are representative examples compiled from various sources for illustrative purposes.[4][9]
Statistical Analysis Methods:
The primary statistical method for analyzing dose-response data from these assays is non-linear regression , fitting the data to a sigmoidal (four-parameter logistic) model.[10][11]
-
Parameter Estimation: The model calculates the best-fit values for the key parameters: Top plateau (Emax), Bottom plateau, Hill Slope, and EC50 (or IC50).[11]
-
Comparison of Potency (EC50/IC50): To determine if the potency of two or more agonists is significantly different, the Extra Sum-of-Squares F-Test is used. This test compares the goodness of fit of two models: one where each curve has its own EC50 and another where the curves share a single EC50. A significant p-value (typically <0.05) indicates that the EC50 values are significantly different.
-
Comparison of Efficacy (Emax): The same Extra Sum-of-Squares F-Test can be applied to determine if the maximal efficacies of the agonists are statistically different.
Adipocyte Differentiation and Function (In Vitro)
PPARγ is a master regulator of adipogenesis.[1] Comparing the ability of agonists to induce the differentiation of preadipocytes into mature, insulin-sensitive adipocytes is a crucial functional endpoint.
Experimental Protocol:
-
Adipocyte Differentiation Assay: Mouse 3T3-L1 or human mesenchymal stem cells (hMSCs) are cultured and induced to differentiate in the presence of various concentrations of PPARγ agonists.[7][12] After several days, the accumulation of intracellular lipids, a hallmark of mature adipocytes, is quantified by staining with Oil Red O . The stain is then extracted and measured spectrophotometrically. Additionally, the expression of adipocyte-specific genes (e.g., FABP4/aP2, Adiponectin) can be measured via qPCR.[7]
Data Presentation:
| Agonist (at 1 µM) | Lipid Accumulation (OD 520nm) | Adiponectin mRNA (Fold Change) |
| Vehicle (DMSO) | 0.15 ± 0.02 | 1.0 ± 0.1 |
| Rosiglitazone | 1.85 ± 0.11 | 25.4 ± 2.1 |
| Pioglitazone | 1.79 ± 0.09 | 22.8 ± 1.9 |
| MRL24 | 0.45 ± 0.05 | 6.2 ± 0.8 |
Note: Data are representative. OD = Optical Density. Fold change is relative to the vehicle control.
Statistical Analysis Methods:
Since these experiments typically involve comparing multiple treatment groups (different agonists) to a control group, the appropriate statistical approach is a One-Way Analysis of Variance (ANOVA) .
-
ANOVA: This test determines if there is a statistically significant difference somewhere among the means of the different groups.
-
Post-Hoc Test: If the ANOVA result is significant, a post-hoc test is performed to identify which specific groups differ.
-
Dunnett's Test: Use this test when comparing each agonist treatment group specifically to the vehicle control group.
-
Tukey's HSD (Honestly Significant Difference) Test: Use this test when you need to perform all pairwise comparisons (e.g., comparing Rosiglitazone to MRL24 in addition to comparing each to the control).[13]
-
Insulin Sensitivity and Glucose Metabolism (In Vivo)
The ultimate therapeutic goal of many PPARγ agonists is to improve systemic insulin sensitivity.[5] This is assessed in animal models of obesity and diabetes, such as diet-induced obese or genetically diabetic mice (e.g., db/db mice).[9][14]
Experimental Protocol:
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard method for assessing insulin sensitivity.[15][16] It involves infusing insulin at a constant rate to raise plasma insulin to a high physiological level, while simultaneously infusing glucose at a variable rate to maintain normal blood glucose levels (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.[16][17]
-
Oral Glucose Tolerance Test (OGTT): Mice are fasted and then given an oral gavage of glucose. Blood glucose is measured at several time points (e.g., 0, 15, 30, 60, 120 minutes) to assess how quickly the glucose is cleared from the circulation. The Area Under the Curve (AUC) for glucose is calculated as a measure of glucose intolerance.
Data Presentation:
| Treatment Group | Glucose Infusion Rate (mg/kg/min) | Glucose AUC (mg/dL*min) | Fasting Insulin (ng/mL) |
| Vehicle Control | 8.5 ± 1.1 | 35,600 ± 2,100 | 4.8 ± 0.5 |
| Rosiglitazone (10 mg/kg) | 16.2 ± 1.5 | 19,800 ± 1,500 | 2.1 ± 0.3 |
| Partial Agonist X (10 mg/kg) | 13.5 ± 1.3 | 24,100 ± 1,800 | 2.9 ± 0.4 |
Note: Data are representative for a diabetic mouse model.
Statistical Analysis Methods:
-
GIR, Fasting Insulin: For comparing the means of the different treatment groups, a One-Way ANOVA followed by a Dunnett's or Tukey's post-hoc test is appropriate.
-
OGTT Data: The time-course data from the OGTT is typically analyzed using a Two-Way Repeated Measures ANOVA .
-
Factors: The two factors are 'Treatment' (between-subjects) and 'Time' (within-subjects).
-
Interpretation: This analysis will reveal if there is a significant effect of the treatment, a significant effect of time, and a significant 'Treatment x Time' interaction. A significant interaction indicates that the effect of the treatment on blood glucose differs across the time points.
-
-
AUC Comparison: The calculated AUC values for each animal can be compared across treatment groups using a One-Way ANOVA with a post-hoc test.
Visualizing Workflows and Pathways
PPARγ Signaling Pathway
Activation of PPARγ involves ligand binding, heterodimerization with the Retinoid X Receptor (RXR), binding to PPREs on target genes, and the recruitment of co-activators to initiate transcription.[3][18]
Caption: Canonical PPARγ signaling pathway from ligand binding to gene transcription.
Experimental and Statistical Workflow
A typical workflow for comparing agonists progresses from high-throughput in vitro screens to more complex in vivo validation, with specific statistical tests applied at each stage.
Caption: Workflow for comparing PPARγ agonists from in vitro to in vivo analysis.
Logic for Choosing Statistical Tests
Caption: Decision tree for selecting the appropriate statistical analysis method.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Treatment of insulin resistance with peroxisome proliferator–activated receptor γ agonists [jci.org]
- 16. pnas.org [pnas.org]
- 17. JCI - Improved insulin-sensitivity in mice heterozygous for PPAR-γ deficiency [jci.org]
- 18. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Rosiglitazone Hydrochloride
The proper disposal of rosiglitazone hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance classified as hazardous to the aquatic environment, it must not be disposed of through standard waste streams or sanitary sewers. This guide provides detailed, step-by-step procedures for its safe handling and disposal in a research or drug development setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA), primarily under the Resource Conservation and Recovery Act (RCRA). A key regulation is the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (40 CFR Part 266, Subpart P).[1][2] A critical component of this rule, applicable to all healthcare facilities including research laboratories, is a strict ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[2][3]
Rosiglitazone is classified as an environmentally hazardous substance, necessitating its management as a hazardous waste.[4]
Hazard Profile
Understanding the hazard profile of this compound is fundamental to its safe management. The following table summarizes its key classifications based on Safety Data Sheets (SDS).
| Hazard Classification | Code | Description | Source |
| Environmental Hazard | Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects. | [4] |
| Health Hazard | Toxic to Reproduction 2 | H361: Suspected of damaging fertility or the unborn child. | [4] |
| UN Number (Transport) | UN3077 | Environmentally hazardous substance, solid, n.o.s. (Rosiglitazone). | [4] |
| Water Hazard Class | WGK 2 | Hazardous for water (German classification). | [4] |
Standard Operating Protocol for Disposal
This protocol outlines the required steps for the compliant disposal of this compound waste, from initial segregation to final removal by a certified vendor.
Experimental Protocols
Methodology for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical (API).
-
Grossly contaminated items (e.g., glassware, weigh boats, or spatulas with visible powder).
-
Personal Protective Equipment (PPE) and labware with trace contamination (e.g., gloves, bench paper, wipes).
-
Empty stock containers.
-
-
-
Waste Classification:
-
Packaging and Containment:
-
Solid Waste: Collect pure chemical and contaminated solids in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a compatible material and be structurally sound to prevent leaks.[2]
-
Empty Containers: Handle uncleaned, empty original containers as you would the product itself.[5] They should be placed in the hazardous waste collection container.
-
Labeling: The waste container must be labeled in accordance with EPA and institutional requirements. At a minimum, the label should read "Hazardous Waste" and clearly identify the contents (i.e., "this compound Waste").
-
-
Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.
-
This area should be away from drains or any potential environmental release points.[5]
-
Ensure compliance with all institutional and regulatory limits on the volume of waste stored and the time it is held.
-
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including gloves, protective clothing, and eye/face protection.[5] Avoid inhalation of dust.[5]
-
Containment: Cover any drains to prevent environmental release.[5]
-
Clean-up: Carefully collect the spilled material using dry methods (e.g., absorbent pads for solutions, careful sweeping for powders). Avoid creating dust. Place the collected material and all clean-up supplies into a designated hazardous waste container.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the protocol above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Rosiglitazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Rosiglitazone hydrochloride in a laboratory setting. The following procedural guidance is designed to ensure the safety of personnel and the integrity of research by outlining operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls
Primary engineering controls are the first line of defense in minimizing exposure to hazardous substances. For this compound, which is typically a solid or powder, appropriate ventilation is crucial.
-
Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to contain any airborne particles.
-
Ventilation: General laboratory ventilation should be adequate to minimize the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against accidental splashes or dust.[1]
-
Hand Protection: Protective gloves must be worn. While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for handling solid chemicals.[2][3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator may be necessary.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical property data for Rosiglitazone.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 30 mcg/m³ (8-hour Time-Weighted Average for Rosiglitazone maleate) | GSK Occupational Hazard Category |
| Molecular Weight | 357.4 g/mol | [1] |
| Melting Point | 122-123 °C | [1] |
| Form | Solid, Colorless crystals | [1] |
Experimental Protocols
Adherence to strict experimental protocols is essential for the safe handling and disposal of this compound.
Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment, including spatulas, weigh boats, and containers, and place them inside the fume hood.
-
Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder inside the fume hood.
-
Use a dedicated spatula and weigh boat for handling the compound.
-
Carefully transfer the desired amount of powder, minimizing the creation of dust.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the container with the pre-weighed this compound inside the fume hood.
-
Cap the container securely before removing it from the fume hood for vortexing or sonication.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the powder using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (solutions containing this compound) should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[4]
-
-
Container Management:
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
For unused or expired product, it is recommended to return it to the manufacturer if possible, or dispose of it through a licensed hazardous waste disposal company.
-
Visual Workflow and Disposal Plan
The following diagrams illustrate the key logical steps for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
